6-Methylpyridine-2,3-diamine hydrochloride hydrate
Description
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Properties
IUPAC Name |
6-methylpyridine-2,3-diamine;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH.H2O/c1-4-2-3-5(7)6(8)9-4;;/h2-3H,7H2,1H3,(H2,8,9);1H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAIOABJRNLSNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)N)N.O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Contrasting Chemistries of 2,3-Diaminopyridine and its 6-Methyl Substituted Derivative
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the nuanced yet significant differences between 2,3-diaminopyridine and its 6-methyl substituted analog. By delving into their synthesis, physicochemical properties, reactivity, and applications, we aim to provide a comprehensive resource for professionals leveraging these scaffolds in their research and development endeavors.
Foundational Physicochemical Properties: A Comparative Overview
The introduction of a methyl group at the 6-position of the 2,3-diaminopyridine core imparts subtle but impactful changes to its physical and chemical nature. These alterations are fundamental to understanding the divergent behaviors of the two molecules in various chemical and biological contexts.
| Property | 2,3-Diaminopyridine | 6-Methyl-2,3-diaminopyridine | Key Differences & Implications |
| Molecular Formula | C₅H₇N₃[1][2][3] | C₆H₉N₃ | Addition of a -CH₃ group. |
| Molar Mass | 109.13 g/mol [1][2][3] | 123.16 g/mol | Increased molecular weight. |
| Melting Point | 110-115 °C[2][4] | Data not readily available in searches | The methyl group may influence crystal packing and thus the melting point. |
| Boiling Point | 195 °C at 55 mmHg[2][5] | Data not readily available in searches | Expected to be slightly higher due to increased mass and van der Waals forces. |
| Water Solubility | 100 g/L (20 °C)[2][5] | Likely lower | The hydrophobic methyl group is expected to decrease water solubility. |
| Appearance | Off-white to light brown or very dark brown solid[4][6][7] | - | - |
| pKa | 6.78 (Predicted)[2] | Expected to be > 6.78 | The electron-donating methyl group increases the basicity of the pyridine nitrogen. |
The most notable distinction lies in the electronic effect of the methyl group. As an electron-donating group, it increases the electron density on the pyridine ring, thereby enhancing the basicity of the nitrogen atoms. This has profound implications for its reactivity and its role as a ligand in coordination chemistry.
Synthesis Strategies: Navigating the Pathways to Diaminopyridines
The synthetic routes to both 2,3-diaminopyridine and its 6-methyl derivative often involve multi-step processes, with the choice of pathway depending on the availability of starting materials and desired scale.
Synthesis of 2,3-Diaminopyridine
Common methods for the synthesis of 2,3-diaminopyridine include:
-
Reduction of Nitropyridines: A prevalent method involves the reduction of a corresponding nitropyridine precursor, such as 2-amino-3-nitropyridine.[1][2][8] This reduction can be achieved using various reagents, including iron in acidified ethanol, tin and hydrochloric acid, or through catalytic hydrogenation.[1][2][8]
-
From Halopyridines: Amination of 3-amino-2-chloropyridine with aqueous ammonia is another viable route.[8] A process for producing 2,3-diaminopyridine and its derivatives involves the amination of 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of a copper catalyst.[9]
-
Multi-step Synthesis from 2-Aminopyridine: A well-documented, albeit laborious, procedure starts with the readily available 2-aminopyridine.[8][10] This involves a sequence of bromination, nitration, and subsequent reduction to yield 2,3-diaminopyridine.[8][10]
Synthesis of 6-Methyl-2,3-diaminopyridine
The synthesis of the 6-methyl derivative often begins with a correspondingly substituted precursor. For instance, 2,3-diamino-6-methoxypyridine is prepared by the reduction of 2-amino-6-methoxy-3-nitropyridine.[11] The synthesis of 6-methyl-2,3-diaminopyridine would similarly involve the reduction of a suitable nitro-substituted 6-methylpyridine.
Caption: General synthetic routes to 2,3-diaminopyridine and an illustrative pathway for its 6-methyl derivative.
The Influence of the 6-Methyl Group: A Tale of Two Reactivities
The presence of the 6-methyl group is not a passive modification; it actively shapes the electronic and steric landscape of the molecule, leading to distinct reactivity profiles.
Electronic Effects
The methyl group, through its positive inductive effect (+I), pushes electron density into the pyridine ring. This has two primary consequences:
-
Increased Basicity: The electron density at the pyridine nitrogen and the amino groups is enhanced, making 6-methyl-2,3-diaminopyridine a stronger base than its unsubstituted counterpart.
-
Altered Nucleophilicity: The amino groups in the 6-methyl derivative are expected to be more nucleophilic, potentially leading to faster reaction rates in processes like alkylation and acylation.
Steric Hindrance
The steric bulk of the methyl group at the 6-position can impede the approach of reagents to the adjacent pyridine nitrogen and the amino group at the 2-position. This steric hindrance can influence:
-
Reaction Regioselectivity: In reactions where multiple sites are available for attack, the steric hindrance may favor reaction at the less hindered 3-amino group.
-
Coordination Geometry: When acting as a ligand, the methyl group can influence the coordination geometry around a metal center, potentially favoring specific coordination numbers or geometries that accommodate its bulk.
Caption: The dual electronic and steric influence of the 6-methyl group on the diaminopyridine core.
Divergent Applications: From Pharmaceuticals to Materials Science
The distinct properties of 2,3-diaminopyridine and its 6-methyl derivative translate into a diverse and sometimes overlapping range of applications.
2,3-Diaminopyridine: A Versatile Scaffold
2,3-Diaminopyridine is a cornerstone in the synthesis of a wide array of functional molecules:
-
Pharmaceuticals: It serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[12] It is a building block for biologically active molecules, including imidazo[4,5-b]pyridines, which have been evaluated as anticancer, inotropic, and antihistamine agents.[12][13] Derivatives have also shown potential as antimalarial and anti-trypanosomal agents.[10]
-
Agrochemicals: The diaminopyridine structure is incorporated into herbicides and fungicides.[12][14]
-
Coordination Chemistry: It readily forms complexes with metal ions and is used as a reagent in the synthesis of organometallic complexes.[3][12][15] It can coordinate in a monoanionic diamidopyridinium mode to metal centers like oxorhenium(V).[15]
-
Materials Science: It is employed in the creation of novel materials such as conductive polymers and dyes.[12][14]
6-Methyl-2,3-diaminopyridine: Tailored for Specificity
While sharing some of the general applications of its parent compound, the 6-methyl derivative is often utilized when its specific steric and electronic properties are advantageous:
-
Drug Development: The methyl group can be a key feature for enhancing binding affinity to a biological target by fitting into a hydrophobic pocket of a receptor or enzyme. Conversely, it can be used to block unwanted metabolic pathways by sterically hindering the approach of metabolic enzymes.
-
Catalysis: In the design of catalysts, the steric bulk of the methyl group can be exploited to control the stereoselectivity of a reaction.
-
Fine-Tuning Material Properties: In materials science, the introduction of the methyl group can be used to fine-tune properties such as solubility in organic solvents, thermal stability, and the solid-state packing of molecules.
Experimental Protocols: A Practical Guide
Representative Synthesis of a 2,3-Diaminopyridine Derivative: 2-Amino-5-bromo-3-nitropyridine
This protocol is adapted from a literature procedure and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.[8]
-
Dissolution: In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve 2-amino-5-bromopyridine (0.5 mole) in 500 ml of concentrated sulfuric acid, ensuring the temperature does not exceed 5 °C by using an ice bath.
-
Nitration: Add 95% nitric acid (0.57 mole) dropwise with stirring, maintaining the temperature at 0 °C.
-
Reaction Progression: Stir the mixture at 0 °C for 1 hour, then at room temperature for 1 hour, and finally at 50–60 °C for 1 hour.
-
Work-up: Cool the reaction mixture and pour it onto 5 liters of ice.
-
Neutralization: Neutralize the solution with 40% sodium hydroxide solution.
-
Isolation: The precipitated product, 2-amino-5-bromo-3-nitropyridine, can be collected by filtration.
Analytical Differentiation: HPLC and NMR
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating and quantifying 2,3-diaminopyridine and its derivatives. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile) can be used.[16] The more hydrophobic 6-methyl derivative will typically have a longer retention time.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide definitive structural confirmation and differentiation.
-
¹H NMR: The spectrum of 6-methyl-2,3-diaminopyridine will feature a characteristic singlet for the methyl protons, typically in the range of δ 2.0-2.5 ppm. The aromatic proton signals will also be shifted compared to the unsubstituted analog due to the electronic effect of the methyl group.
-
¹³C NMR: The spectrum of the 6-methyl derivative will show an additional signal for the methyl carbon and shifts in the signals of the pyridine ring carbons, reflecting the change in the electronic environment.
Conclusion
The seemingly minor addition of a methyl group to the 6-position of 2,3-diaminopyridine precipitates a cascade of changes in its physicochemical properties, reactivity, and, consequently, its applications. While 2,3-diaminopyridine serves as a versatile and broadly applicable chemical building block, its 6-methyl derivative offers a more nuanced tool for researchers. The interplay of its enhanced basicity and steric hindrance allows for a greater degree of control in the design of specialized pharmaceuticals, catalysts, and materials. A thorough understanding of these differences is paramount for the rational design and successful implementation of these valuable pyridine scaffolds in scientific and industrial endeavors.
References
- Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-diaminopyridine. Organic Syntheses Procedure.
- ChemicalBook. (n.d.). 2,3-Diaminopyridine synthesis.
- Chem-Impex. (n.d.). 2,3-Diaminopyridine.
- Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-plasmodial agents. Arkivoc, 2023(vii), 202312124.
- ChemicalBook. (n.d.). 2,3-Diaminopyridine.
- Abram, U., et al. (2007). Coordination of 2,3-diaminopyridine in the diamidopyridinium mode to the ReO3+ core. Transition Metal Chemistry, 32, 583-586.
- Google Patents. (n.d.). DE102009022830A1 - Preparing 2,3-diaminopyridine compounds.
- Google Patents. (n.d.). CN103664762A - Method for preparing 2,3-diamino pyridine.
- Khanna, I. K., et al. (1995). Facile, Regioselective Syntheses of N-Alkylated 2,3-Diaminopyridines and Imidazo[4,5-b]pyridines. The Journal of Organic Chemistry, 60(4), 960-965.
- Guidechem. (2023, January 1). What are the applications and storage methods of 2,3-Diaminopyridine?
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 10). Exploring the Chemical Versatility of 2,3-Diaminopyridine: Beyond Pharmaceuticals.
- RVR LABS. (n.d.). 2,3-Diaminopyridine,CAS NO 452-58-4.
- Home Sunshine Pharma. (n.d.). 2,3-Diaminopyridine CAS 452-58-4.
- ChemicalBook. (n.d.). 2,3-Diaminopyridine CAS#: 452-58-4.
- Sigma-Aldrich. (n.d.). 2,3-Diaminopyridine 95 452-58-4.
- Thermo Fisher Scientific. (n.d.). Comparison of the Reactivity of the Three Distonic Isomers of the Pyridine Radical Cation Toward Tetrahydrofuran in Solution and in the Gas Phase.
- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
Sources
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- 2. 2,3-Diaminopyridine | 452-58-4 [chemicalbook.com]
- 3. 2,3-ジアミノピリジン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. rvrlabs.com [rvrlabs.com]
- 5. 2,3-Diaminopyridine CAS 452-58-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. guidechem.com [guidechem.com]
- 7. 2,3-Diaminopyridine CAS#: 452-58-4 [m.chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 12. chemimpex.com [chemimpex.com]
- 13. pubs.acs.org [pubs.acs.org]
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- 15. tandfonline.com [tandfonline.com]
- 16. Comparison of the Reactivity of the Three Distonic Isomers of the Pyridine Radical Cation Toward Tetrahydrofuran in Solution and in the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 6-Methylpyridine-2,3-diamine as a Strategic Building Block in Heterocyclic Synthesis
Executive Summary
6-Methylpyridine-2,3-diamine (CAS: 20511-12-0) represents a "privileged scaffold" precursor in modern medicinal chemistry. Its utility stems from the vicinal diamine moiety fused to a pyridine ring, enabling the rapid construction of bicyclic heterocycles—specifically imidazo[4,5-b]pyridines, pyrido[2,3-b]pyrazines, and triazolo[4,5-b]pyridines.
Unlike its unsubstituted analogue (2,3-diaminopyridine), the inclusion of the 6-methyl group provides two critical advantages:
-
Lipophilicity Modulation: It incrementally increases logP, often improving membrane permeability in drug candidates.
-
Steric Steering: The methyl group exerts remote steric influence, aiding in the regiochemical control of subsequent functionalization at the C5 or C7 positions of fused systems.
This guide analyzes the synthesis, reactivity, and application of this building block, providing validated protocols and mechanistic insights.
Part 1: Structural Analysis & Reactivity Profile
The Ortho-Diamine Effect
The core reactivity of 6-methylpyridine-2,3-diamine is defined by the differing nucleophilicity of its two amino groups:
-
C2-Amino (N2): Conjugated with the pyridine ring nitrogen, rendering it less nucleophilic but more acidic.
-
C3-Amino (N3): Behaves more like an aniline derivative, typically exhibiting higher initial nucleophilicity in neutral conditions.
This electronic disparity is the "control switch" for cyclization reactions. When reacting with bis-electrophiles (e.g., unsymmetrical 1,2-dicarbonyls), the N3 amine often attacks the most electrophilic carbonyl first, dictating the final regioisomer.
Stability & Handling[1]
-
Oxidation Sensitivity: Like most electron-rich aromatic diamines, this compound is susceptible to air oxidation, forming dark azo- or nitroso-polymer impurities.
-
Storage Protocol: Must be stored under argon/nitrogen at 2–8°C.
-
Purification: If the solid appears dark brown/black, recrystallization from ethanol or sublimation is required before use in sensitive metal-catalyzed couplings.
Part 2: Synthetic Routes to the Building Block
The synthesis of 6-methylpyridine-2,3-diamine is a classic two-step sequence starting from commercially available 2-amino-6-methylpyridine (2-amino-6-picoline).
Workflow Diagram: Synthesis & Purification
Figure 1: Standard synthetic pathway. The intermediate nitro-compound is stable, whereas the final diamine should be generated immediately prior to use.[1]
Critical Technical Insight: The Reduction Step
While catalytic hydrogenation (H2, Pd/C) is the cleanest method, it can be problematic if the starting material contains sulfur impurities (catalyst poisoning).
-
Alternative: Stannous chloride (SnCl2) reduction in concentrated HCl is robust but requires rigorous workup to remove tin salts, which can chelate to the diamine and interfere with subsequent cyclizations.
Part 3: Cyclization Architectures (The "Hub")
This building block serves as a divergent hub. The choice of co-reactant determines the fused ring system.
Divergent Synthesis Map
Figure 2: Diversity-Oriented Synthesis (DOS) capability of the scaffold.
Comparative Cyclization Data
The following table summarizes reaction conditions for the most common transformation: forming the Imidazo[4,5-b]pyridine core.
| Co-Reactant | Catalyst/Oxidant | Solvent | Yield | Mechanism | Reference |
| Aryl Aldehyde | Na2S2O5 (Sodium metabisulfite) | DMSO | 85-94% | Oxidative Condensation | [1] |
| Formic Acid | Reflux (None) | Neat | 90-95% | Dehydrative Cyclization | [1] |
| Triethyl Orthoformate | Sulfamic Acid | Ethanol | 80-88% | Acid-Catalyzed Condensation | [4] |
| Isothiocyanates | DCC/EDC (Coupling) | DMF | 60-75% | Guanylation -> Cyclization | [3] |
Part 4: Experimental Protocols
Protocol A: Synthesis of Imidazo[4,5-b]pyridines (The Na2S2O5 Method)
Context: This is the preferred method for generating libraries of 2-aryl substituted derivatives directly from aldehydes, avoiding the need for unstable acid chloride intermediates.
Materials:
-
6-Methylpyridine-2,3-diamine (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Sodium Metabisulfite (Na2S2O5) (1.1 eq)
-
DMSO (Solvent)
Step-by-Step:
-
Dissolution: In a round-bottom flask, dissolve the diamine and the aldehyde in DMSO (approx. 5 mL per mmol).
-
Activation: Add Na2S2O5. The mixture may warm slightly.
-
Reflux: Heat the mixture to 120°C for 4–6 hours. Monitor by TLC (the diamine spot will disappear; a fluorescent product spot often appears).
-
Quench: Pour the reaction mixture onto crushed ice/water.
-
Isolation: The product typically precipitates as a solid. Filter, wash with water, and dry.
-
Purification: Recrystallize from Ethanol/DMF if necessary.
Why this works: DMSO acts as both solvent and oxidant in conjunction with the bisulfite adduct formed in situ, driving the aromatization of the intermediate imidazoline ring.
Protocol B: Synthesis of Pyrido[2,3-b]pyrazines
Context: Used for creating flat, planar systems often utilized as DNA intercalators or organic semiconductors.
Materials:
-
6-Methylpyridine-2,3-diamine (1.0 eq)
-
Glyoxal (40% aq. solution) or Benzil (1.0 eq)
-
Ethanol or Acetic Acid
Step-by-Step:
-
Mixing: Dissolve the diamine in Ethanol.
-
Addition: Add the 1,2-dicarbonyl compound dropwise at room temperature.
-
Reaction:
-
For Glyoxal: Stir at RT for 2 hours (highly reactive).
-
For Benzil: Reflux for 8–12 hours.
-
-
Workup: Evaporate solvent. The residue is often a dark oil or solid.
-
Purification: Flash chromatography (DCM/MeOH) is usually required as these reactions can produce oligomeric byproducts.
Part 5: Medicinal Chemistry Applications[3][4][5][6][7][8]
Kinase Inhibition (Pim & Aurora Kinases)
The imidazo[4,5-b]pyridine scaffold mimics the purine ring of ATP.
-
Mechanism: The N1 and N3 nitrogens (and the N of the pyridine ring) form hydrogen bond networks with the hinge region of the kinase ATP-binding pocket.
-
Role of 6-Methyl: The methyl group can occupy hydrophobic pockets (e.g., the gatekeeper region), improving selectivity against homologous kinases.
Antiviral Agents (RSV)
Substituted imidazopyridines derived from this block have shown activity against Respiratory Syncytial Virus (RSV).[2]
-
SAR Insight: The 2-phenyl moiety (derived from the aldehyde in Protocol A) is critical for viral fusion inhibition.
References
-
Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Source: Molecular Diversity (2024).[3][4] URL:[Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives. Source: Molecules (MDPI). URL:[Link]
-
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives. Source: RSC Advances (2023). URL:[Link]
-
Synthesis of Imidazo[4,5-b]pyridines by Palladium Catalyzed Amidation. Source: Organic Chemistry Portal / Org. Lett. (2012). URL:[Link]
-
6-Methylpyridine-2,3-diamine Product Specifications & Safety. Source: BLD Pharm / PubChem. URL:[Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Detailed Steps for Silver Diamine Fluoride (SDF) Application [aap.org]
- 4. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Melting point and physical characteristics of 6-Methylpyridine-2,3-diamine HCl
An In-depth Technical Guide to 6-Methylpyridine-2,3-diamine Hydrochloride
This guide provides a comprehensive technical overview of 6-Methylpyridine-2,3-diamine hydrochloride (HCl), a heterocyclic amine of significant interest to researchers and professionals in drug development and chemical synthesis. While specific experimental data for this particular salt is not extensively available in public literature, this document consolidates information on its predicted properties, characteristics of closely related analogs, and detailed experimental protocols to enable its effective handling, characterization, and use in a research setting.
Introduction and Chemical Identity
6-Methylpyridine-2,3-diamine HCl is a pyridine derivative that serves as a versatile building block in medicinal chemistry and materials science. Its structural features, including the presence of two amino groups and a methyl substituent on the pyridine ring, make it a valuable precursor for the synthesis of a wide range of complex molecules with potential biological activity.
1.1. Chemical Structure and Nomenclature
-
IUPAC Name: 6-Methylpyridine-2,3-diamine hydrochloride
-
Molecular Formula: C₆H₁₀ClN₃
-
Molecular Weight: 159.62 g/mol
-
CAS Number: 1956367-26-2[1]
Physicochemical Characteristics
A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in research and development. This section details the known and anticipated characteristics of 6-Methylpyridine-2,3-diamine HCl.
2.1. Melting Point
A definitive, experimentally determined melting point for 6-Methylpyridine-2,3-diamine monohydrochloride is not consistently reported in publicly available literature. However, the melting points of structurally related compounds can provide a useful reference range. It is crucial for researchers to determine the melting point of their specific batch of this compound.
| Compound | CAS Number | Melting Point (°C) |
| 2-Amino-6-methylpyridine (free base) | 1824-81-3 | 40 - 44 |
| 2,3-Diamino-6-methoxypyridine HCl | 1159824-73-3 | 167 - 171 |
| 2,3-Diamino-6-methoxypyridine dihydrochloride | 94166-62-8 | 211 - 213 |
Step-by-Step Protocol for Melting Point Determination [2][3][4]
-
Sample Preparation: Ensure the sample is completely dry and finely powdered to ensure uniform heat transfer.[3]
-
Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 20°C below the expected melting point, then reduce the heating rate to approximately 1-2°C per minute.
-
Observation: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.
-
Purity Assessment: A sharp melting range (typically 0.5-1°C) is indicative of a pure compound, while a broad range suggests the presence of impurities.
2.2. Solubility Profile
The solubility of 6-Methylpyridine-2,3-diamine HCl is expected to be highest in polar protic solvents due to the presence of the hydrophilic amino groups and the hydrochloride salt form.
Expected Solubility of Diaminopyridine Derivatives [5][6][7][8]
| Solvent | Expected Solubility | Rationale |
| Water | Freely Soluble | The hydrochloride salt form and amino groups readily form hydrogen bonds with water.[6] |
| Methanol, Ethanol | Soluble | Polar protic solvents that can solvate both the ionic and organic portions of the molecule.[5][8] |
| DMSO, DMF | Soluble | Polar aprotic solvents capable of dissolving a wide range of organic compounds.[9] |
| Acetonitrile | Slightly Soluble | Less polar than alcohols and water, resulting in lower expected solubility. |
| Toluene, Hexane | Insoluble | Non-polar solvents are unlikely to dissolve the polar hydrochloride salt. |
Step-by-Step Protocol for Solubility Determination
-
Sample Preparation: Accurately weigh a small amount of 6-Methylpyridine-2,3-diamine HCl.
-
Solvent Addition: Add a measured volume of the desired solvent to the sample.
-
Equilibration: Stir or agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Observation: Visually inspect for the presence of undissolved solid. If the solid dissolves completely, add more solute until a saturated solution is obtained.
-
Quantification (Optional): For quantitative analysis, filter the saturated solution to remove any undissolved solid. A known volume of the filtrate can be evaporated to dryness, and the mass of the dissolved solid determined.
2.3. Acidity and Basicity (pKa)
The pKa values of the protonated amino groups are critical for understanding the compound's behavior in different pH environments. While the specific pKa of 6-Methylpyridine-2,3-diamine HCl is not reported, the pKa of related aminopyridines can provide an estimate. The pyridine nitrogen will be protonated in the hydrochloride salt. The pKa of the conjugate acid of pyridine is approximately 5.2. The amino groups will have their own pKa values, which are influenced by the electron-withdrawing nature of the pyridine ring. For example, the pKa of the conjugate acid of 2-aminopyridine is around 6.7.[10][11]
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of 6-Methylpyridine-2,3-diamine HCl. This section provides an overview of the expected spectral features based on its chemical structure and data from similar compounds.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton environments within the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the aromatic protons on the pyridine ring, and the protons of the amino groups. The chemical shifts will be influenced by the electron-withdrawing effect of the pyridine nitrogen and the presence of the hydrochloride.
-
¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, the carbons of the pyridine ring, with those closer to the nitrogen and amino groups appearing at different chemical shifts.
Protocol for NMR Sample Preparation [12]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as DMSO-d₆ or D₂O.
-
Sample Dissolution: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in an NMR tube.
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous.
-
Analysis: Acquire the ¹H and ¹³C NMR spectra using an appropriate NMR spectrometer.
3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Expected Characteristic FTIR Absorption Bands [13][14][15]
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3400-3200 | N-H stretching (amino groups) |
| 3100-3000 | C-H stretching (aromatic) |
| 2980-2850 | C-H stretching (methyl group) |
| 1650-1550 | N-H bending (amino groups) |
| 1600-1450 | C=C and C=N stretching (pyridine ring) |
| 1400-1300 | C-H bending (methyl group) |
| 1300-1000 | C-N stretching |
3.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 6-Methylpyridine-2,3-diamine HCl, the expected molecular ion peak in the mass spectrum of the free base (C₆H₉N₃) would be at m/z 123.16.
Analytical Methodologies
4.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of pharmaceutical compounds. A reverse-phase HPLC method is generally suitable for polar compounds like 6-Methylpyridine-2,3-diamine HCl.
Step-by-Step HPLC Method for Purity Analysis [16][17][18]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.0) and an organic modifier (e.g., methanol or acetonitrile).[19]
-
Elution: Isocratic or gradient elution can be employed to achieve optimal separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 254 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent to a known concentration.
-
Injection: Inject a small volume (e.g., 10 µL) of the sample solution.
-
Analysis: Analyze the resulting chromatogram to determine the purity of the sample by calculating the area percentage of the main peak.
Caption: Workflow for safe handling of potent compounds.
5.3. Storage and Stability
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [1]* Protect from light and moisture.
5.4. Disposal
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
Conclusion
While specific experimental data for 6-Methylpyridine-2,3-diamine HCl is limited, this guide provides a comprehensive framework for its use in a research setting. By leveraging data from analogous compounds and adhering to the detailed protocols for characterization and handling, researchers can confidently and safely incorporate this valuable building block into their synthetic and developmental workflows.
References
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Solubility of 2,6-Diaminopyridine in Toluene, o Xylene, Ethylbenzene, Methanol, Ethanol, 2Propanol, and Sodium Hydroxide Solutions. (2025, August 10). ResearchGate. [Link]
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6-Methylpyridine-2,3-diamine hydrochloride. (2023, March 1). Doron Scientific. [Link]
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3,4-Diaminopyridine. PubChem. Retrieved from [Link]
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What is the solubility of 2 6 diaminopyridine? (2023, August 18). LookChem. [Link]
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Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs. (2019, March 2). Pharmaceutical Technology. [Link]
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Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. (2022, May 27). Journal of Chemical & Engineering Data. [Link]
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Melting point determination. University of Calgary. [Link]
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How does one calculate Pka value for Pyridinium by using pka value of pyridine? (2013, October 6). ResearchGate. [Link]
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Managing Risks with Potent Pharmaceutical Products. PCI Pharma Services. [Link]
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Handling highly potent materials safely. (2016, June 13). Manufacturing Chemist. [Link]
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2-Amino-6-methylpyridine. PubChem. Retrieved from [Link]
- SYNTHESIS OF 6-METHYL-N1-(4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)BENZENE-1,3-DIAMINE.
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DETERMINATION OF MELTING POINTS. METTLER TOLEDO. [Link]
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Simple Method for the Estimation of pKa of Amines. Semantic Scholar. [Link]
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Experiment-1 Aim - To determine the melting point of given solid substance. S.S. Jain Subodh P.G. (Autonomous) College. [Link]
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5 Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]
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Safe Handling of Highly Potent Substances. (2023, November 7). GMP Journal. [Link]
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6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. [Link]
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Handling of high potency drugs: process and containment. WIT Press. [Link]
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Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]
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¹H and ¹³C NMR chemical shifts of 6a. ResearchGate. [Link]
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pKa values bases. Chair of Analytical Chemistry. [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
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Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. National Institutes of Health. [Link]
- Method for the preparation of pyridine-2,3-dicarboxylic acids.
- Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine.
- Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting.
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FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. wwjmrd. [Link]
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A Comprehensive Guide to FTIR Analysis. Agilent. [Link]
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13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]
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Methodological & Application
Application Notes and Protocols for the Cyclization of 2,3-Diaminopyridines: A Comprehensive Guide for Researchers
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the reaction conditions for the cyclization of 2,3-diaminopyridines. This class of reactions is fundamental to the synthesis of imidazo[4,5-b]pyridines, a scaffold of significant interest in medicinal chemistry due to its structural resemblance to purines and its presence in numerous biologically active compounds. This guide offers an in-depth exploration of various synthetic methodologies, elucidating the underlying mechanisms and providing detailed, field-proven protocols to ensure reliable and reproducible outcomes.
Introduction: The Significance of Imidazo[4,5-b]pyridines
The imidazo[4,5-b]pyridine core is a privileged heterocyclic system found in a wide array of therapeutic agents, exhibiting activities such as anticancer, antiviral, and kinase inhibition. The strategic fusion of an imidazole ring to the pyridine core modulates the electronic and steric properties of the molecule, enabling fine-tuning of its biological activity. The synthesis of this scaffold predominantly relies on the cyclization of 2,3-diaminopyridine with a suitable one-carbon electrophile. The choice of reaction conditions, including the electrophile, catalyst, solvent, and energy source, critically influences the reaction's efficiency, yield, and substrate scope. This document aims to provide a comprehensive overview of the most effective and commonly employed methods for this transformation.
I. Cyclization with Carboxylic Acids: The Phillips Reaction and its Modern Variants
The condensation of 2,3-diaminopyridine with carboxylic acids, aza-analogous to the Phillips benzimidazole synthesis, is a cornerstone method for preparing 2-substituted imidazo[4,5-b]pyridines.[1][2] This reaction typically requires high temperatures to drive the dehydration and cyclization process.
A. Mechanistic Insights
The reaction proceeds through an initial acylation of one of the amino groups of 2,3-diaminopyridine by the carboxylic acid to form an N-acyl-2,3-diaminopyridine intermediate. Subsequent intramolecular nucleophilic attack of the remaining amino group on the amide carbonyl, followed by dehydration, leads to the formation of the imidazole ring.[1]
Caption: Mechanism of the Phillips-type reaction.
B. Key Reaction Parameters and Catalysts
-
Polyphosphoric Acid (PPA): PPA is a widely used and effective catalyst and solvent for this reaction. It acts as a powerful dehydrating agent, facilitating the final step of the cyclization. Reactions are typically conducted at elevated temperatures (150-200 °C).
-
Microwave Irradiation: Microwave-assisted synthesis offers a significant advantage by dramatically reducing reaction times from hours to minutes and often improving yields.[3][4] This technique provides rapid and uniform heating, accelerating the rate of reaction.
C. Comparative Reaction Conditions
| Reagent/Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Formic Acid | Reflux | 2 h | 83-85 | [5] |
| PPA | 160-180 | 2-4 h | 70-90 | [3] |
| Microwave (neat) | 150-200 | 5-15 min | 75-95 | [4][6] |
D. Detailed Experimental Protocols
Protocol 1: Conventional Synthesis using Polyphosphoric Acid
-
To a round-bottom flask, add 2,3-diaminopyridine (1.0 eq) and the desired carboxylic acid (1.1 eq).
-
Add polyphosphoric acid (10-20 times the weight of the diaminopyridine).
-
Heat the reaction mixture at 160-180 °C with stirring for 2-4 hours. Monitor the reaction progress by TLC.
-
Cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated solution of sodium bicarbonate or ammonium hydroxide to a pH of 7-8.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, water) to afford the pure 2-substituted imidazo[4,5-b]pyridine.
Protocol 2: Microwave-Assisted Synthesis
-
In a microwave-safe vial, place 2,3-diaminopyridine (1.0 eq) and the carboxylic acid (1.1 eq).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 150-200 °C for 5-15 minutes.
-
After cooling, add water to the reaction mixture and neutralize with a suitable base (e.g., NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired product.[4]
II. Cyclization with Aldehydes: A Versatile Route to 2-Aryl and 2-Alkyl Imidazo[4,5-b]pyridines
The reaction of 2,3-diaminopyridine with aldehydes provides a direct and atom-economical route to 2-substituted imidazo[4,5-b]pyridines. This transformation can be achieved under various conditions, often employing an oxidizing agent or a reductive cyclization strategy.
A. Mechanistic Pathways
Two primary mechanistic pathways are operative in the cyclization with aldehydes:
-
Oxidative Cyclocondensation: The reaction proceeds through the formation of a Schiff base between the aldehyde and one of the amino groups of the diaminopyridine. Subsequent intramolecular cyclization and oxidation of the resulting dihydroimidazo[4,5-b]pyridine intermediate yields the aromatic product. Air is often the oxidant in these reactions.
-
Reductive Cyclization: In the presence of a reducing agent like sodium metabisulfite (Na₂S₂O₅) or sodium dithionite (Na₂S₂O₄), the reaction is believed to proceed through the formation of an intermediate that undergoes reductive cyclization.[3][7] The exact mechanism with Na₂S₂O₅ is complex but is thought to involve the in situ formation of a bisulfite adduct of the aldehyde, which then reacts with the diaminopyridine.
Caption: Two primary pathways for aldehyde-mediated cyclization.
B. Key Reagents and Conditions
-
Sodium Metabisulfite (Na₂S₂O₅) in DMSO: This is a common and effective system for the synthesis of 2-aryl and 2-heteroaryl imidazo[4,5-b]pyridines.[7][8] The reaction is typically carried out at elevated temperatures.
-
Sodium Dithionite (Na₂S₂O₄): This reagent is used for the reductive cyclization of 2-nitro-3-aminopyridine with aldehydes to directly form 3H-imidazo[4,5-b]pyridines.[3]
-
Oxidative Conditions: In some cases, the reaction can be performed in the presence of an oxidant or simply open to the air, which serves as the terminal oxidant.
C. Comparative Reaction Conditions
| Reagent/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Na₂S₂O₅ | DMSO | 120-140 | 2-6 h | 58-94 | [8] |
| Na₂S₂O₄ | aq. paste | RT | 12 h | 60-85 | [3] |
| I₂ | Ethanol | Reflux | 24 h | 70-85 | [9] |
| Air (oxidant) | Water | Reflux | 6-8 h | 83-87 | [3] |
D. Detailed Experimental Protocol
Protocol 3: Synthesis using an Aldehyde with Sodium Metabisulfite
-
To a solution of 2,3-diaminopyridine (1.0 eq) in DMSO, add the appropriate aldehyde (1.0-1.2 eq).
-
Add sodium metabisulfite (Na₂S₂O₅) (1.1 eq) to the mixture.
-
Heat the reaction mixture at 120-140 °C for 2-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[8]
III. Cyclization with Orthoesters: A Route to 2-Alkyl and 2-Unsubstituted Imidazo[4,5-b]pyridines
The reaction of 2,3-diaminopyridine with orthoesters, such as triethyl orthoformate or triethyl orthoacetate, provides a straightforward method for the synthesis of 2-unsubstituted and 2-methyl-imidazo[4,5-b]pyridines, respectively.
A. Mechanistic Considerations
The reaction is initiated by the acid-catalyzed reaction of the orthoester with one of the amino groups to form an intermediate. Subsequent intramolecular cyclization and elimination of ethanol molecules lead to the formation of the imidazole ring. Lewis acids like Ytterbium(III) triflate can also effectively catalyze this transformation by activating the orthoester.[3]
B. Key Catalysts and Conditions
-
Acid Catalysis: The reaction can be performed by refluxing the diaminopyridine in the orthoester, sometimes with the addition of a catalytic amount of a mineral acid like HCl.[3]
-
Ytterbium(III) Triflate (Yb(OTf)₃): This Lewis acid is a highly efficient catalyst for the condensation of diaminopyridines with orthoesters, often leading to high yields under mild conditions.[3][10][11]
C. Detailed Experimental Protocol
Protocol 4: Ytterbium(III) Triflate Catalyzed Synthesis
-
To a solution of 2,3-diaminopyridine (1.0 eq) in a suitable solvent (e.g., acetonitrile), add the orthoester (1.5-2.0 eq).
-
Add a catalytic amount of Ytterbium(III) triflate (5-10 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for the required time (typically 1-4 hours), monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
IV. Palladium-Catalyzed Cyclization: A Modern Approach for N1-Substituted Imidazo[4,5-b]pyridines
A powerful and versatile method for the synthesis of N1-substituted imidazo[4,5-b]pyridines involves a palladium-catalyzed coupling of 2-chloro-3-aminopyridines with primary amides, followed by an in-situ cyclization.[12][13][14] This approach offers excellent regioselectivity for substitution at the N1 position.
A. Mechanistic Overview
The reaction proceeds via a palladium-catalyzed C-N bond formation between the 2-chloro-3-aminopyridine and the primary amide. The resulting intermediate then undergoes an intramolecular cyclization and dehydration to afford the N1-substituted imidazo[4,5-b]pyridine. The choice of palladium catalyst, ligand, and base is crucial for the success of this reaction.
Caption: Palladium-catalyzed synthesis of N1-substituted imidazo[4,5-b]pyridines.
B. Key Reaction Components
-
Palladium Catalyst: Common catalysts include Pd₂(dba)₃ or Pd(OAc)₂.
-
Ligand: Bulky electron-rich phosphine ligands such as Xantphos or Me₄tBuXPhos are often employed to facilitate the C-N coupling.[12]
-
Base: A non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is typically used.
-
Solvent: High-boiling aprotic solvents such as dioxane or tert-butanol are common.
C. Detailed Experimental Protocol
Protocol 5: Palladium-Catalyzed Synthesis of N1-Substituted Imidazo[4,5-b]pyridines
-
To an oven-dried reaction vessel, add the 2-chloro-3-aminopyridine derivative (1.0 eq), the primary amide (1.2 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., K₃PO₄, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the anhydrous solvent (e.g., dioxane) via syringe.
-
Heat the reaction mixture at the desired temperature (typically 80-110 °C) for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the pure N1-substituted imidazo[4,5-b]pyridine.[12]
V. Troubleshooting and Optimization
-
Low Yields in Phillips Reaction: Ensure anhydrous conditions and sufficiently high temperatures. The use of microwave irradiation can often improve yields and reduce reaction times.
-
Side Reactions with Aldehydes: Over-oxidation or polymerization of the aldehyde can be an issue. Using a slight excess of the diaminopyridine or carefully controlling the reaction temperature may help. In the case of Na₂S₂O₅, ensure it is of good quality.
-
Incomplete Cyclization with Orthoesters: The addition of a catalytic amount of acid or a Lewis acid like Yb(OTf)₃ is often necessary to drive the reaction to completion.
-
Poor Performance in Palladium-Catalyzed Reactions: The catalyst system is sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. The choice of ligand is critical and may need to be optimized for specific substrates.
VI. Safety Precautions
-
Polyphosphoric Acid: PPA is corrosive and hygroscopic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. The workup procedure involving the addition of the hot PPA mixture to ice water can be highly exothermic and should be performed with caution.
-
Palladium Catalysts and Ligands: Many palladium catalysts and phosphine ligands are air-sensitive and potentially toxic. Handle them in an inert atmosphere (glovebox or Schlenk line) and wear appropriate PPE.
-
Microwave Synthesis: Always use microwave-safe reaction vessels and follow the manufacturer's safety guidelines for the microwave reactor. Do not exceed the recommended pressure and temperature limits for the vessels.
-
General Handling: As with all chemical reactions, perform a thorough risk assessment before starting any experiment. Consult the Safety Data Sheets (SDS) for all reagents used.
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Rosenberg, A. J.; Zhao, J.; Clark, D. A. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Org. Lett.2012 , 14 (7), 1764–1767. [Link]
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de Oliveira, C. S.; de Oliveira, V. L.; de Souza, R. O. M. A. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega2022 , 7 (31), 26900-26927. [Link]
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Zhu, X.; Du, Z.; Xu, F.; Shen, Q. Ytterbium Triflate: A Highly Active Catalyst for Addition of Amines to Carbodiimides to N,N',N''-Trisubstituted Guanidines. J. Org. Chem.2009 , 74 (16), 6347-6349. [Link]
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Moustafa, M. M. A. R.; Pagenkopf, B. L. Ytterbium triflate catalyzed synthesis of alkoxy-substituted donor-acceptor cyclobutanes and their formal [4 + 2] cycloaddition with imines: stereoselective synthesis of piperidines. Org. Lett.2010 , 12 (21), 4732-4735. [Link]
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Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
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Precision in Practice: A Guide to Handling and Weighing Hygroscopic Hydrochloride Hydrate Salts
An Application Note and Protocol Guide
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
Hydrochloride hydrate salts are ubiquitous in pharmaceutical development, prized for their stability and solubility.[1] However, their inherent hygroscopicity and variable hydration states present significant challenges in the laboratory, particularly during the critical step of weighing. Inaccurate measurements due to moisture uptake can compromise the integrity of an entire experimental cascade, leading to errors in concentration, stoichiometry, and ultimately, irreproducible results. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, characterize, and accurately handle these sensitive materials. We will delve into the causality behind experimental choices, outline self-validating protocols for environmental control and weighing, and provide troubleshooting insights to ensure precision and reliability in your research.
The Core Challenge: Understanding Hygroscopicity and Hydration
The accurate handling of hydrochloride hydrate salts begins with a fundamental understanding of their interaction with atmospheric moisture. These materials are often not just hygroscopic but can also be deliquescent, and their bound water of hydration adds another layer of complexity.
-
Hygroscopicity: The tendency of a solid substance to attract and hold water molecules from the surrounding environment.[2] This process can lead to a continuous, often rapid, increase in mass when the material is exposed to ambient air.[3]
-
Deliquescence: A more extreme form of hygroscopicity where a substance absorbs so much moisture from the atmosphere that it dissolves in the absorbed water, forming a liquid solution.[2][4][5] This occurs at a specific critical relative humidity (RH), known as the deliquescence point (RH₀), which is unique to each compound.[6]
-
Hydrates: Crystalline salts that contain water molecules as an integral part of their crystal structure. The number of water molecules is often in a stoichiometric ratio to the salt molecules. Heating can drive off this water, but this can also alter the crystal structure and properties of the compound.[7] Many hydrochloride salts exist as stable hydrates (e.g., CaCl₂·2H₂O, MgCl₂·6H₂O).[8]
The combination of these properties means that a sample's weight can be highly dynamic. The measured mass is not just that of the active compound but also includes adsorbed surface moisture and the bound water of hydration. Failure to control for moisture uptake is a primary source of error in preparing solutions of a specified molarity or weight-percent concentration.
Pre-emptive Characterization: Quantifying Moisture Sensitivity
Before proceeding to weigh a hygroscopic salt, its interaction with water vapor must be quantitatively understood. This characterization is the foundation of a self-validating handling protocol, as it defines the environmental conditions required for accurate measurement.
Key Analytical Techniques
| Technique | Information Provided | Causality and Application |
| Dynamic Vapor Sorption (DVS) | Quantifies mass change as a function of relative humidity (%RH) at a constant temperature, generating a moisture sorption-desorption isotherm.[9][10] | DVS is the gold standard for determining a material's hygroscopicity classification and its deliquescence point.[11] This data directly informs the maximum allowable %RH in the handling environment to prevent mass changes. |
| Thermogravimetric Analysis (TGA) | Measures mass loss as a function of temperature.[12] For hydrates, this reveals the temperature at which water of crystallization is lost and the stoichiometry of the hydrate.[13][14][15][16] | TGA helps differentiate between surface moisture and bound water of hydration. It is crucial for determining if drying a sample is feasible and at what temperature, without causing decomposition of the anhydrous salt.[12] |
| Karl Fischer Titration (KFT) | A highly specific and accurate method for determining the total water content (both free and bound) in a sample.[17][18] It is a reference method for water determination in pharmaceuticals.[19][20] | KFT provides an absolute value for the water content of a sample lot "as is." This is essential for calculating the "dry" mass of the compound and is a critical quality control check.[21] |
Environmental Control: The First Line of Defense
The most effective strategy for handling hygroscopic salts is to control the environment. The choice of control method depends directly on the material's characterized hygroscopicity.
Decision Workflow for Environmental Control
The following workflow helps determine the appropriate level of environmental control necessary for accurate weighing.
Caption: Decision workflow for selecting the appropriate handling environment.
For highly sensitive materials, a glovebox is the essential tool. It provides a controlled inert atmosphere (typically nitrogen or argon) with very low levels of oxygen and moisture, often below 1 ppm.[22] Using a glovebox isolates the material from the ambient laboratory environment, preventing moisture uptake and ensuring the stability of the sample's mass.[23][24] Stainless steel and glass are preferred materials for glovebox construction due to their low permeability to moisture and oxygen.[25]
Protocols for Accurate Weighing
The following protocols provide step-by-step methodologies for weighing hygroscopic hydrochloride hydrate salts under different levels of environmental control.
Protocol 1: Rapid Weighing in Ambient Conditions (For Slightly Hygroscopic Materials)
Principle: This method minimizes exposure time to ambient air. It is only suitable for materials confirmed to be slightly hygroscopic with a high deliquescence point, and when the laboratory humidity is low (<40% RH).
Methodology:
-
Preparation: Place a clean, dry weighing vessel (e.g., glass vial or beaker) on the analytical balance. Do not use standard weighing paper, which can absorb moisture.[3]
-
Taring: Close the balance doors and tare the vessel.
-
Sample Transfer: Open the balance door. Using a clean, dry spatula, quickly transfer an approximate amount of the salt into the tared vessel. Aim to complete the transfer in under 15-20 seconds.
-
Measurement: Immediately close the balance doors and allow the reading to stabilize. Record the mass.
-
Observation: Watch the balance reading for any continuous, unidirectional drift. An increasing reading indicates moisture uptake, signifying that this method may be inappropriate for the required level of accuracy.[3]
-
Capping: Immediately cap the weighing vessel tightly after recording the mass.
Protocol 2: Weighing by Difference (For Moderately Hygroscopic Materials)
Principle: This technique measures the mass of the substance delivered from a container, rather than the mass added to a container. The stock container remains capped for the majority of the process, minimizing atmospheric exposure.[26]
Methodology:
-
Initial Weighing: Place the closed stock bottle containing the hygroscopic salt on the analytical balance and record its mass to the required precision.
-
Sample Dispensing: Remove the stock bottle from the balance. Over your receiving flask (away from the balance), carefully uncap the bottle and dispense a portion of the salt into the flask.
-
Re-capping: Promptly and securely recap the stock bottle to prevent further moisture absorption.
-
Final Weighing: Place the closed stock bottle back on the balance and record its new mass.
-
Calculation: The mass of the salt delivered to your flask is the difference between the initial and final masses of the stock bottle.
Protocol 3: Weighing in an Inert Atmosphere Glovebox (For Highly Hygroscopic & Deliquescent Materials)
Principle: This is the most robust method, completely isolating the material from atmospheric moisture. It is mandatory for deliquescent or very hygroscopic compounds.[27]
Caption: Sequential workflow for weighing sensitive materials in a glovebox.
Detailed Methodology:
-
Preparation: Ensure the glovebox atmosphere is at the required purity (e.g., H₂O < 1 ppm). Place an analytical balance (preferably with anti-static capabilities) inside the main chamber.
-
Material Introduction: Place all necessary items (spatulas, weighing vessels, and the sealed container of the hygroscopic salt) into the glovebox antechamber.
-
Antechamber Purge: Evacuate and backfill the antechamber with the inert glovebox gas for a minimum of three cycles to remove atmospheric air and moisture.
-
Transfer & Acclimatization: Transfer the items from the antechamber into the main glovebox chamber. Crucially, allow the balance and the sample container to equilibrate to the glovebox atmosphere for at least 30-60 minutes. This prevents thermal drift on the balance reading.
-
Weighing Procedure:
-
Place an anti-static weighing boat or a glass vessel on the balance pan.
-
Close the internal balance draft shield (if present) and tare the vessel.
-
Carefully open the sample container and transfer the desired amount of solid to the tared vessel.
-
Record the stable mass.
-
-
Sealing: Immediately and tightly seal the vessel containing the weighed sample before removing it from the glovebox.
-
Removal: Transfer the sealed vessel to the antechamber, purge as required, and then remove it from the glovebox for subsequent use.
Best Practices and Troubleshooting
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Balance reading continuously climbs. | The sample is actively absorbing atmospheric moisture. The chosen weighing method is inadequate for the material's hygroscopicity.[3] | Immediately cap the sample. Move to a more robust protocol (e.g., from Rapid Weighing to Weighing by Difference, or to a glovebox).[28] Ensure laboratory RH is within acceptable limits. |
| Material becomes sticky or "melts" on the spatula/weigh boat. | The material has reached its deliquescence point due to high ambient humidity. | The material MUST be handled in a controlled, low-humidity environment like a glovebox.[27][28] Stop the current procedure to prevent inaccurate measurements and sample degradation. |
| Inconsistent or non-repeatable weighings. | Static electricity buildup, especially in low-humidity environments like a glovebox.[3] Temperature differences between the sample/vessel and the balance chamber. | Use an anti-static balance or an ionizing bar inside the weighing chamber. Handle all vessels with tweezers, not hands.[3] Ensure adequate acclimatization time for all materials inside the balance chamber or glovebox. |
| Mass of hydrate salt is lower than expected after storage. | The material has undergone efflorescence (losing water of hydration) due to storage in an overly dry environment.[4] | Store the material in a sealed container at a controlled room temperature and humidity, as specified by the manufacturer. Re-characterize the water content using KFT or TGA if efflorescence is suspected. |
Conclusion
The accurate weighing of hygroscopic hydrochloride hydrate salts is a non-trivial task that demands a methodical and evidence-based approach. By first characterizing the material's moisture sensitivity, then selecting an appropriate level of environmental control, and finally executing a precise weighing protocol, researchers can eliminate a significant source of experimental error. Employing controlled environments like gloveboxes is not merely a convenience but a necessity for ensuring the accuracy, reproducibility, and integrity of research involving these challenging but vital compounds.
References
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-
Harris, J. D., & Rusch, A. W. (2013). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. Journal of Chemical Education, 90(2), 229–232. [Link]
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Harris, J. D., & Rusch, A. W. (2012). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. Journal of Chemical Education. [Link]
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Harris, J. D., & Rusch, A. W. (2013). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. ERIC. [Link]
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Analyst. (1967). An improved weighing bottle for use in the weighing of hygroscopic materials. Analyst, 92(1098), 584. [Link]
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- Richpacking. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders.
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Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Retrieved from Pharmaguideline website. [Link]
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Particle Technology Labs. (2022, June 20). Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). Retrieved from Particle Technology Labs website. [Link]
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Lim, Y. P., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals (Basel), 14(9), 859. [Link]
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Wikipedia. (n.d.). Dynamic vapor sorption. Retrieved from Wikipedia. [Link]
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University of Rochester Chemistry Department. (2017, September 7). Weighing by Difference [Video]. YouTube. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing.
- Salameh, A. K., Mauer, L. J., & Taylor, L. S. (n.d.). Implications of Deliquescence in Food and Pharmaceutical Products.
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Li, S., et al. (2011, September 1). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. American Pharmaceutical Review. [Link]
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American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Retrieved from American Pharmaceutical Review. [Link]
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Wikipedia. (n.d.). Karl Fischer titration. Retrieved from Wikipedia. [Link]
- TA Instruments. (n.d.). Dynamic Vapor Sorption Sampling Considerations.
-
Mettler Toledo. (n.d.). Karl Fischer Titration Guide for Water (Moisture) Determination. Retrieved from Mettler Toledo website. [Link]
- Jianbei. (2026, February 6). Why Is Hydrochloride Used in Medicines? Understanding Its Advantages in Drug Formulations.
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MDPI. (2025, December 2). Dynamic Vapor Sorption (DVS) Analysis of the Thermo-Hygroscopic Behavior of Arthrospira platensis Under Varying Environmental Conditions. Retrieved from MDPI website. [Link]
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Vedantu. (n.d.). Deliquescence in Chemistry: Meaning, Examples & Applications. Retrieved from Vedantu website. [Link]
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- FCT EMIS. (n.d.). PROPERTIES OF SALTS.
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European Pharmaceutical Review. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Retrieved from European Pharmaceutical Review. [Link]
- ResearchGate. (2025, August 6). Effect of relative humidity on HCl formation from the reaction of H2 SO4 and HNO3 with NaCl particles | Request PDF.
-
Quora. (2016, October 19). What are deliquescent salts and what are some examples of them?. Retrieved from Quora. [Link]
- Surface Science Western. (2024, January 14). s deliquescence properties during the atmospheric corrosion of a met.
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HepatoChem. (2016, September 14). How do you handle hygroscopic salts?. Retrieved from HepatoChem website. [Link]
- Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview.
- Unknown. (n.d.). HYDRATES.
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MadgeTech. (2018, March 22). The Effects of Humidity on Pharmaceuticals. Retrieved from MadgeTech website. [Link]
- ResearchGate. (2025, August 5). (PDF) The influence of relative humidity and temperature on stability of moexipril hydrochloride in solid phase.
- U.S. Pharmacopeia. (n.d.). <1111> MICROBIOLOGICAL EXAMINATION OF NONSTERILE PRODUCTS: ACCEPTANCE CRITERIA FOR PHARMACEUTICAL PREPARATIONS AND SUBSTANCES FOR PHARMACEUTICAL USE.
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National Center for Biotechnology Information. (n.d.). The Effect of Humidity on the Dissolution Kinetics and Tablet Properties of Immediate-Release Tablet Formulation Containing Lamotrigine. Retrieved from NCBI. [Link]
- Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts.
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Chemistry Stack Exchange. (2017, May 20). How do I measure out these salts using the proper method?. Retrieved from Chemistry Stack Exchange. [Link]
- ResearchGate. (2014, August 20). Do aqueous solutions of strongly hygroscopic salts continue to hydrate over time?.
- Scribd. (n.d.). USP 1111 - Microbial Examination.
- A&D Company, Limited. (n.d.). What Is Minimum Weight and How Accurate Weighing Can Be Ensured.
- U.S. Food and Drug Administration. (2020, August 25). Pharmaceutical Microbiology Manual.
- Microbe Investigations. (n.d.). USP 1111 - Microbiological Examination of Non sterile products.
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Troubleshooting & Optimization
Technical Support Center: Purification of 6-Methylpyridine-2,3-diamine Hydrochloride Hydrate
Introduction: 6-Methylpyridine-2,3-diamine hydrochloride hydrate is a critical building block for pharmaceutical research and development, particularly in the synthesis of advanced heterocyclic scaffolds. However, its purification presents unique challenges due to the inherent reactivity of the diamine functionality and the hygroscopic nature of pyridine derivatives. This guide provides in-depth troubleshooting advice and validated protocols designed for researchers, scientists, and drug development professionals to address common purification issues and ensure the highest material quality for their experiments.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during the purification of 6-Methylpyridine-2,3-diamine hydrochloride hydrate in a direct question-and-answer format.
Question 1: My isolated product is off-color (e.g., yellow, pink, or brown) instead of the expected white or off-white solid. What is the cause and how can I fix it?
Answer: Discoloration is the most frequently reported issue and typically arises from the oxidation of the aromatic diamine groups. These functional groups are highly susceptible to air oxidation, which forms minute quantities of intensely colored quinone-imine type impurities.
Causality: The two adjacent amine groups on the electron-rich pyridine ring lower the oxidation potential, making the molecule sensitive to atmospheric oxygen, trace metal ions, and light. The resulting oxidized species are large, conjugated systems that absorb visible light, leading to the observed color even at very low concentrations.
Solution: Recrystallization with Activated Carbon (Charcoal) Treatment This is the most effective method for removing colored impurities. Activated carbon possesses a high surface area and porous structure that selectively adsorbs large, planar, conjugated molecules (the impurities) while leaving the smaller, desired product in solution.
A detailed, step-by-step procedure for this method is provided in the "Experimental Protocols" section below (Protocol A).
Question 2: My HPLC analysis shows low purity (<98%), but the main peak looks good. What are the likely impurities and what is the best purification strategy?
Answer: Assuming the discoloration is not the issue, low purity often points to the presence of non-colored, structurally related impurities. These can include:
-
Isomeric Impurities: Incomplete separation of other isomers formed during synthesis.
-
Unreacted Starting Materials or Intermediates: Carry-over from the synthetic steps.
-
Side-Products: Such as products from incomplete or over-reaction.[1]
Solution 1: Optimized Recrystallization A carefully selected solvent system is crucial. For a hydrochloride salt, polar protic solvents are generally the best choice. The goal is to find a solvent (or solvent pair) in which the product is sparingly soluble at room temperature but highly soluble when hot.
| Solvent Category | Recommended Solvents | Rationale & Comments |
| Primary Solvents | Ethanol, Methanol, Isopropanol | The product should dissolve in a minimal amount of the hot solvent.[2] |
| Anti-Solvents | Ethyl Acetate, Dichloromethane, Diethyl Ether | Used to induce crystallization if the product is too soluble in the primary solvent. Add dropwise to the hot solution until turbidity appears.[2] |
| Aqueous Systems | Ethanol/Water, Methanol/Water | Often excellent for hydrochloride salts. The water increases polarity to dissolve the salt, while the alcohol modulates solubility for effective crystallization upon cooling. |
Solution 2: Purification via Free-Base Conversion This is a robust chemical purification method that leverages the basicity of the diamine. By neutralizing the hydrochloride salt to its free base form, you can use a non-polar organic solvent to extract it, leaving behind any water-soluble inorganic salts or highly polar impurities. Subsequent treatment with HCl will re-precipitate the purified hydrochloride salt.
A detailed, step-by-step procedure for this method is provided in the "Experimental Protocols" section below (Protocol B).
Question 3: My reverse-phase HPLC analysis shows severe peak tailing for my main compound. Does this indicate an impurity?
Answer: Not necessarily. Severe peak tailing is a classic artifact observed when analyzing basic compounds like pyridine derivatives on standard silica-based C18 columns.[3]
Causality: The basic nitrogen atoms in the pyridine ring and the amine groups interact strongly with acidic residual silanol groups (Si-OH) on the surface of the silica stationary phase.[3] This secondary interaction mechanism, in addition to the primary hydrophobic interaction, causes a portion of the analyte molecules to lag behind, resulting in a "tailing" peak shape.
Solution: HPLC Method Optimization To achieve a sharp, symmetrical peak, you must suppress the unwanted silanol interactions.
-
Use a Mobile Phase Additive: Add a small amount of a competing agent to the mobile phase.
-
Acidic Additive (e.g., 0.1% Formic Acid or Trifluoroacetic Acid - TFA): This protonates the residual silanol groups, minimizing their ability to interact with the basic analyte.
-
Basic Additive (e.g., 0.1% Triethylamine - TEA): The competing base will preferentially interact with the active silanol sites, effectively shielding them from your compound.[3]
-
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2.5-3.0 with a phosphate buffer) can also protonate the silanols.[3]
-
Use a Modern Column: Employ an "end-capped" column or a column specifically designed for basic compounds, which has a much lower concentration of active silanol sites.
Part 2: Frequently Asked Questions (FAQs)
-
Q: How should I properly store 6-Methylpyridine-2,3-diamine hydrochloride hydrate?
-
Q: What are the best analytical methods to confirm the purity and identity of the final product?
-
A: A combination of methods is recommended for full characterization.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis of polar, thermolabile compounds.[7]
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the chemical structure and identify any organic impurities.
-
Identity & Purity Check: Melting point analysis provides a quick check of purity; a sharp melting point range close to the literature value indicates high purity.
-
-
-
Q: Can I use this compound directly from the bottle?
-
A: For non-critical applications, it may be possible. However, for sensitive reactions, especially those involving catalysts that can be poisoned by impurities, or for developing drug candidates, purification is strongly recommended to ensure reproducibility and avoid side reactions.
-
Part 3: Experimental Protocols
Protocol A: Recrystallization with Activated Carbon Treatment
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 6-Methylpyridine-2,3-diamine hydrochloride hydrate. Add a magnetic stir bar.
-
Solvent Addition: Select a suitable solvent system (e.g., 9:1 Ethanol:Water). Add a minimal amount of the solvent and begin heating the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the solid just dissolves completely.[8]
-
Cooling: Remove the flask from the heat source and let it cool slightly for 1-2 minutes. This prevents violent boiling when the carbon is added.
-
Carbon Addition: Add a small amount of activated carbon (approx. 1-2% of the solute weight) to the hot solution.
-
Heating and Stirring: Gently reheat the mixture to boiling and maintain it for 5-10 minutes. The solution should become colorless or significantly lighter.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated fluted filter paper or a Büchner funnel with a filter paper into a clean, pre-warmed flask. This step removes the activated carbon. Rinsing the filter paper with a small amount of hot solvent can help maximize yield.[2]
-
Crystallization: Cover the filtrate with a watch glass and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.
Protocol B: Purification via Free-Base Conversion
-
Dissolution & Neutralization: Dissolve the crude hydrochloride salt in deionized water. Cool the solution in an ice bath. Slowly add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) dropwise with stirring until the pH of the solution is basic (pH ~9-10), which will precipitate the free base. A similar process is used for related diaminopyridines.[9]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Washing & Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration & Evaporation: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the purified free base, which may be an oil or a solid.
-
Salt Re-formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., Isopropanol or Ethanol). With vigorous stirring, add a stoichiometric amount of concentrated HCl or a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise.
-
Isolation: The purified hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Part 4: Visualization & Workflows
Caption: A workflow for removing colored impurities.
Caption: A chemical purification workflow for removing polar impurities.
References
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Technical Support Center: Troubleshooting Solubility of Pyridine Diamine Salts in Organic Synthesis
Introduction: Pyridine diamine salts are pivotal building blocks in medicinal chemistry and materials science, prized for their unique electronic properties and hydrogen bonding capabilities. However, their salt forms, which are often preferred for stability and ease of handling, frequently present significant solubility challenges in common organic solvents. This guide provides researchers, scientists, and drug development professionals with a structured approach to diagnosing and overcoming these solubility issues. By understanding the interplay of lattice energy, solvation forces, and counter-ion effects, you can develop robust and reproducible synthetic protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my 2,6-diaminopyridinium chloride salt nearly insoluble in standard solvents like THF, Dichloromethane (DCM), or Toluene?
A: This is the most common issue and stems from a fundamental mismatch between the salt's properties and the solvent. Pyridinium chlorides are highly polar, crystalline solids with significant lattice energy.[1][2][3] Lattice energy is the strong electrostatic force holding the ions together in a crystal.[2][3] Solvents like THF, DCM, and Toluene are non-polar or moderately polar aprotics; they lack the strong dipole moments and, crucially, the hydrogen-bond-donating ability required to effectively surround and stabilize the individual ions in solution. For dissolution to occur, the energy released from solvent-ion interactions (solvation energy) must be sufficient to overcome the lattice energy.[1][2] With these solvents, the solvation energy is simply too low.
Q2: Can I use a co-solvent to improve solubility? Which ones are most effective?
A: Yes, using a co-solvent is a highly effective and widely used strategy. The best choices are typically polar, protic solvents that can engage in hydrogen bonding.
-
Alcohols (Methanol, Ethanol, Isopropanol): Adding a small percentage (e.g., 1-10% v/v) of an alcohol can dramatically increase solubility. Methanol is often the most effective due to its high polarity and small size.[4]
-
Water: If your reaction chemistry tolerates it, water is an excellent co-solvent for dissolving salts.[5] However, its high nucleophilicity and reactivity can be problematic.
-
Polar Aprotic Solvents (DMF, DMSO): While these should be used with caution due to potential reactivity and difficulty in removal, solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are excellent at dissolving polar salts.[6] They are often used as the primary solvent when others fail.[6]
The general principle is to add just enough co-solvent to achieve dissolution without significantly altering the overall properties of the reaction medium.
Q3: How does changing the counter-ion (e.g., from HCl to TFA or MsOH) affect solubility?
A: The counter-ion has a profound impact on the salt's properties, including its solubility.[7][8][9] Small, "hard" anions like chloride (Cl⁻) lead to very strong ion pairing and high lattice energies.[10][11] Switching to a larger, more charge-diffuse anion can significantly lower the lattice energy and improve solubility in organic media.[12][13]
-
Trifluoroacetate (TFA⁻), Mesylate (MsO⁻), or Tosylate (TsO⁻): These larger organic anions form salts that are often much more soluble in solvents like DCM and acetonitrile. The charge is spread over a larger surface area, weakening the ionic bond and making it easier for the solvent to break the crystal lattice apart.
Q4: Is heating a reliable method to dissolve my salt? What are the risks?
A: Increasing the temperature will almost always increase the solubility of a salt.[14] It is a valid and useful technique. However, it carries two primary risks:
-
Thermal Degradation: The pyridine diamine salt or other reagents in your mixture may not be stable at elevated temperatures, leading to decomposition and side product formation.
-
Supersaturation: If the salt dissolves only at a high temperature, it may crash out of the solution upon cooling. This can be problematic for reactions that need to run at room temperature or below, and for post-reaction workups. Always check for recrystallization upon cooling to room temperature.
Section 2: In-Depth Troubleshooting Guides
Scenario 1: My Pyridine Diamine Salt Precipitates During the Reaction.
Problem Analysis: This common scenario occurs when the salt is initially soluble (or partially soluble) but crashes out as the reaction proceeds. This can be due to a change in the solvent composition (e.g., consumption of a reagent that acts as a solubilizer) or because the product salt is less soluble than the starting material. A stalled reaction is a key indicator of this issue.
Caption: Troubleshooting flowchart for salt precipitation during a reaction.
Scenario 2: Poor Solubility Prevents Reaction Initiation.
Problem Analysis: The salt is so insoluble in the chosen solvent system that the reaction fails to start, as the substrate is not available in the solution phase. This requires a more fundamental change to the reaction setup.
-
Systematic Solvent Screening: Before committing to a large-scale reaction, perform a small-scale, systematic solubility screen. This is a critical step in process development.[15]
-
Action: Use a 96-well plate or small vials. To a fixed amount of your salt (e.g., 2-5 mg), add a fixed volume of various solvents (e.g., 200 µL). Agitate and observe visually for dissolution at room temperature and upon gentle heating.
-
Rationale: This empirical approach is the most reliable way to identify a suitable solvent system quickly. It allows for direct comparison of solvents and co-solvent mixtures.
-
-
Counter-Ion Exchange: If a common salt (like a hydrochloride) is the issue, convert it to a more soluble version.
-
Action: Dissolve the HCl salt in a minimal amount of water or methanol. Add 1.0 equivalent of silver trifluoroacetate (AgTFA) or silver mesylate (AgOMs). The insoluble silver chloride (AgCl) will precipitate. Filter off the AgCl, and evaporate the solvent to isolate your new, more soluble TFA or mesylate salt.
-
Rationale: This leverages the insolubility of AgCl to drive the equilibrium towards the formation of the desired salt. This is a classic metathesis reaction.
-
-
Phase-Transfer Catalysis (PTC): For reactions involving an insoluble salt and a reagent in an immiscible organic phase, PTC is an elegant solution.
-
Action: Add a catalytic amount (1-10 mol%) of a phase-transfer catalyst. Common choices include tetra-n-butylammonium bromide (TBAB) or Aliquat 336.
-
Rationale: The PTC's lipophilic cation (e.g., Bu₄N⁺) pairs with the reactant anion in the aqueous or solid phase, shuttling it into the organic phase where it can react.[16][17] The catalyst then returns the product anion, completing the catalytic cycle.[16]
-
Section 3: Key Experimental Protocols
Protocol 1: Systematic Solvent & Co-solvent Screening Workflow
This protocol provides a structured method for identifying a suitable solvent system for a poorly soluble pyridine diamine salt.
Caption: Experimental workflow for systematic solvent screening.
Section 4: Data Reference Tables
Table 1: Properties of Common Organic Solvents for Salt Dissolution
| Solvent | Dielectric Constant (ε) | Polarity Index | Type | Key Characteristics |
| Water | 80.1 | 10.2 | Polar Protic | Excellent for salts, but often too reactive. |
| Methanol (MeOH) | 32.7 | 5.1 | Polar Protic | Excellent H-bond donor, highly effective co-solvent.[4] |
| Ethanol (EtOH) | 24.5 | 4.3 | Polar Protic | Good H-bond donor, less polar than MeOH. |
| Isopropanol (IPA) | 19.9 | 3.9 | Polar Protic | Useful co-solvent, less polar than EtOH. |
| Acetonitrile (ACN) | 37.5 | 5.8 | Polar Aprotic | High dielectric constant helps separate ions.[18][19] |
| DMF | 36.7 | 6.4 | Polar Aprotic | Strong solvent for polar compounds, high boiling point. |
| DMSO | 46.7 | 7.2 | Polar Aprotic | Very strong solvent, high boiling point, can be reactive.[6] |
| Dichloromethane (DCM) | 9.1 | 3.1 | Aprotic | Poor for dissolving salts unless a co-solvent is used. |
| Tetrahydrofuran (THF) | 7.5 | 4.0 | Aprotic | Poor for dissolving salts; often requires a co-solvent. |
| Toluene | 2.4 | 2.4 | Non-Polar | Very poor for dissolving any salts. |
Data compiled from various standard chemical reference sources.
Section 5: References
-
High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility. Organic Process Research & Development, ACS Publications. Available at: [Link]
-
C–H···π interactions disrupt electrostatic interactions between non-aqueous electrolytes to increase solubility. Nature Chemistry. Available at: [Link]
-
Quantifying the Influence of C-H···pi Interactions on Non-Aqueous Electrolyte Solubility. ResearchGate. Available at: [Link]
-
What is the solubility of 2 6 diaminopyridine? LookChem. Available at: [Link]
-
Difference Between Solvation Energy and Lattice Energy. Pediaa.com. Available at: [Link]
-
Solubility of 2,6-Diaminopyridine in Toluene, o Xylene, Ethylbenzene, Methanol, Ethanol, 2Propanol, and Sodium Hydroxide Solutions. ResearchGate. Available at: [Link]
-
C–H···π interactions increase pyridinium solubility by disrupting ionic crystal lattice. ResearchGate. Available at: [Link]
-
Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed. Available at: [Link]
-
Solvent Properties of Pyridinium Ionic Liquids. Longdom Publishing. Available at: [Link]
-
What is the Difference Between Lattice Energy and Solvation Energy. Pediaa.com. Available at: [Link]
-
Solvation Energy vs. Lattice Energy: What's the Difference? Difference Wiki. Available at: [Link]
-
2,6-diaminopyridine does not soluble in alcohol, Tell me how i soluble that material in what solvent? ResearchGate. Available at: [Link]
-
C–H···π interactions disrupt electrostatic interactions between non-aqueous electrolytes to increase solubility. Scribd. Available at: [Link]
-
An investigation into the influence of counterion on the properties of some amorphous organic salts. PubMed. Available at: [Link]
-
Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. ResearchGate. Available at: [Link]
-
6.6: Lattice Energy and Solubility. Chemistry LibreTexts. Available at: [Link]
-
9.12: Lattice Energies and Solubility. Chemistry LibreTexts. Available at: [Link]
-
How does the size of the counterion affect the solubility of a salt? Quora. Available at: [Link]
-
A pyridinium salt with crystalline phase transformation under water vapor and reversible mechanochromic luminescent properties. Journal of Materials Chemistry C. Available at: [Link]
-
Phase transfer catalysis (PTC). OperaChem. Available at: [Link]
-
Phase Transfer Catalysis - Insights in Basic Organic Chemistry 50. YouTube. Available at: [Link]
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Technical Support Center: Recrystallization of 6-Methylpyridine-2,3-diamine hydrochloride
Welcome to the technical support guide for the purification of 6-Methylpyridine-2,3-diamine hydrochloride via recrystallization. This document provides field-proven insights, detailed protocols, and troubleshooting solutions designed for researchers and drug development professionals. Our goal is to explain the causality behind experimental choices, ensuring a reproducible and effective purification process.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of 6-Methylpyridine-2,3-diamine hydrochloride that influence solvent selection?
A1: The structure of 6-Methylpyridine-2,3-diamine hydrochloride dictates its solubility. As a hydrochloride salt, it is significantly more polar than its freebase form. The presence of the pyridine ring and two amine groups allows for hydrogen bonding. Therefore, ideal solvents will typically be polar and capable of engaging in hydrogen bonding. Pyridine-containing compounds, however, can sometimes present crystallization challenges compared to their non-heteroaromatic counterparts[1][2].
Q2: What is the general principle for selecting a recrystallization solvent for this compound?
A2: The ideal solvent should exhibit high solubility for 6-Methylpyridine-2,3-diamine hydrochloride at an elevated temperature but low solubility at cooler temperatures (e.g., room temperature or 0-4 °C). This temperature-dependent solubility differential is the driving force for crystal formation and purification. For hydrochloride salts, polar solvents like alcohols are often a good starting point. However, a single solvent may not always provide the optimal solubility curve, making a two-solvent system a common and effective alternative[3][4].
Q3: Can I use water for the recrystallization?
A3: While water is a highly polar solvent, it may be too effective at dissolving the hydrochloride salt, even at low temperatures, which would result in poor recovery of your purified compound.[1][2]. However, an alcohol/water mixture (e.g., ethanol/water or isopropanol/water) can be an excellent choice, where water acts as the anti-solvent.
Q4: Why is a two-solvent system often recommended for hydrochloride salts?
A4: A two-solvent (or mixed-solvent) system provides fine control over the recrystallization process. You begin by dissolving the compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., ethanol). Then, you slowly add a "poor" or "anti-solvent" in which the compound is insoluble (e.g., diethyl ether, ethyl acetate, or hexane) to the hot solution until the point of saturation (slight cloudiness) is reached. This technique allows for a more gradual and controlled crystallization as the solution cools, often leading to higher purity crystals[4][5].
Solvent System Selection Guide
Choosing the right solvent is the most critical step. The following table summarizes potential solvent systems for 6-Methylpyridine-2,3-diamine hydrochloride. Small-scale trials are always recommended before committing to a bulk recrystallization.
| Solvent System | Type | Role of Solvents | Rationale & Considerations |
| Isopropanol (IPA) | Single | - | A good starting point. Less polar than methanol/ethanol, which may prevent excessive solubility when cold. Often preferred for hydrochloride salts over ethanol[3]. |
| Ethanol (EtOH) | Single | - | A common polar protic solvent. May be too soluble, leading to lower yields[3]. Best for compounds with minor impurities[2]. |
| Ethanol / Diethyl Ether | Two-Solvent | Good: EthanolPoor: Diethyl Ether | Dissolve in hot ethanol, add diethyl ether until turbidity appears. Provides a wide polarity range. Be cautious of ether's low boiling point and high flammability. |
| Isopropanol / Hexane | Two-Solvent | Good: IsopropanolPoor: Hexane | A versatile combination. The slow addition of hexane to the hot isopropanol solution can effectively induce crystallization upon cooling[2]. |
| Methanol / Water | Two-Solvent | Good: MethanolPoor: Water | A highly polar system. Useful if the compound is difficult to dissolve in other alcohols. Carefully control the addition of water to avoid oiling out. |
Workflow for Solvent System Screening
The following diagram illustrates a logical workflow for identifying a suitable solvent system.
Caption: Step-by-step workflow for a two-solvent recrystallization procedure.
Troubleshooting Guide
Problem: No crystals form after cooling, even in an ice bath.
-
Potential Cause 1: The solution is not sufficiently saturated. Too much solvent was used during the initial dissolution step.[5][6]
-
Solution: Gently reheat the solution and boil off a portion of the solvent to reduce the total volume. Allow the concentrated solution to cool again.
-
-
Potential Cause 2: The cooling process was too rapid. This can lead to a supersaturated solution that fails to nucleate.[7]
-
Solution A (Seeding): If you have a pure crystal of the compound, add a tiny amount (a "seed crystal") to the cooled solution to initiate crystallization.
-
Solution B (Scratching): Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[7]
-
Troubleshooting Flowchart: No Crystal Formation
Caption: A decision-making flowchart for troubleshooting failed crystallization.
Problem: An oil has formed instead of solid crystals ("oiling out").
-
Potential Cause 1: The solution is cooling too quickly. The compound is coming out of solution at a temperature above its melting point.[5]
-
Potential Cause 2: High concentration of impurities. Impurities can depress the melting point of the compound, leading to oil formation.
-
Solution: If the solution is colored, consider a charcoal treatment. After dissolving the crude solid but before adding any anti-solvent, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[3][5] Then proceed with the recrystallization.
-
Problem: Crystallization happens too quickly, forming a fine powder.
-
Potential Cause: The solution is too concentrated. Rapid precipitation traps impurities, defeating the purpose of recrystallization.[5]
-
Solution: Reheat the mixture to re-dissolve the solid. Add a small amount (10-20% more) of the "good" solvent to slightly decrease the concentration. This will ensure that crystallization begins at a lower temperature and proceeds more slowly upon cooling, resulting in larger, purer crystals.[5]
-
References
-
Tips & Tricks: Recrystallization - Department of Chemistry: University of Rochester. [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. [Link]
-
Recrystallization - Part 2. [Link]
-
Purification of Pyridine - Chempedia - LookChem. [Link]
-
Purification of organic hydrochloride salt? - ResearchGate. [Link]
-
Reagents & Solvents: Solvents for Recrystallization - University of Rochester. [Link]
- Method for cleanly preparing high-purity pyridine hydrochloride - Google P
- Method for recovering pyridine - Google P
- Method for recovering pyridine from pyridine hydrochloride water solution - Google P
-
Two-Solvent Recrystallization Guide - MIT OpenCourseWare. [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
Sources
Technical Support Center: A Researcher's Guide to Minimizing Side Reactions in Imidazopyridine Synthesis
As a Senior Application Scientist, I've seen firsthand how the elegant and versatile imidazopyridine scaffold, a cornerstone in pharmaceuticals like Zolpidem and Alpidem, can present significant synthetic challenges.[1][2] The path to a high-purity product is often complicated by a variety of side reactions. This guide is structured to address the most common issues encountered in the lab, providing not just solutions, but the underlying chemical principles to empower your synthetic strategy.
Frequently Asked Questions (FAQs): Diagnosing Common Side Reactions
This section addresses the most frequent challenges researchers face, delving into the root cause of each side reaction.
Q1: My reaction is yielding a mixture of regioisomers, particularly during N-alkylation. How can I control the regioselectivity?
A1: Root Cause Analysis: The imidazopyridine core possesses multiple nucleophilic nitrogen atoms—typically on both the imidazole (N1, N3) and pyridine (N4) rings—that can be alkylated.[3] The final distribution of regioisomers is a delicate balance of thermodynamics, kinetics, and steric hindrance, heavily influenced by your choice of reaction conditions.
Expert Insights & Solutions:
-
Steric Hindrance: Bulky alkylating agents will preferentially react at the most sterically accessible nitrogen. Conversely, smaller agents may show less selectivity.
-
Base and Solvent Selection: The choice of base and solvent system is critical. A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF will deprotonate the imidazole nitrogen, favoring alkylation on that ring. Weaker bases like potassium carbonate (K₂CO₃) may lead to a different isomeric mixture.[3] A systematic screening of base-solvent combinations is often the most effective empirical approach.
-
Protecting Groups: When selectivity remains elusive, a protecting group strategy is a reliable, albeit longer, route. By temporarily blocking the more reactive nitrogen atoms, you can direct the alkylation to the desired site, followed by a deprotection step.[3]
Q2: I'm observing a significant amount of a Schiff base byproduct in my Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. What's going wrong?
A2: Root Cause Analysis: The GBB reaction is a powerful tool for synthesizing 3-aminoimidazo[1,2-a]pyridines.[4] Its mechanism begins with the formation of a Schiff base from the aldehyde and the 2-aminopyridine. This initial step is a reversible equilibrium. If the subsequent, irreversible cyclization with the isocyanide is slow, the Schiff base intermediate can accumulate as a major byproduct.[4] This is especially common when using aliphatic aldehydes, which can form less stable Schiff bases.[4]
Expert Insights & Solutions:
-
Pushing the Equilibrium: You can shift the initial equilibrium towards the Schiff base and subsequent cyclization by increasing the concentration of one of the initial reactants. Using a slight excess (1.2-1.5 equivalents) of the 2-aminopyridine is a common and effective strategy.[4]
-
Catalysis is Key: The cyclization step can be significantly accelerated using a catalyst. Both Lewis acids (e.g., Yb(OTf)₃, ZnCl₂) and Brønsted acids (e.g., p-TSA) have been shown to promote this step, thereby preventing the accumulation of the Schiff base intermediate.[4][5][6]
-
Reaction Conditions: Lowering the temperature can sometimes slow down side reactions more than the desired cyclization. Microwave irradiation is also a highly effective technique for driving these reactions to completion quickly, often resulting in cleaner reaction profiles and higher yields.[1][7]
Q3: My mass spectrometry results show an unexpected product with a mass 16 units higher than my target. How can I prevent its formation?
A3: Root Cause Analysis: This is the classic signature of N-oxide formation. The pyridine nitrogen in the imidazopyridine ring is susceptible to oxidation, especially when using oxidative conditions (e.g., for aromatization) or certain reagents.[3] This can also occur from atmospheric oxygen, particularly in reactions run at elevated temperatures for extended periods.[3]
Expert Insights & Solutions:
-
Control of Oxidants: If your synthesis involves an oxidative step, carefully control the stoichiometry and strength of the oxidizing agent. Using milder oxidants or carefully titrating the oxidant can minimize over-oxidation.[3]
-
Inert Atmosphere: For high-temperature or lengthy reactions, performing the synthesis under an inert atmosphere of nitrogen or argon is crucial to prevent unwanted oxidation from the air.[3]
-
Remediation: If the N-oxide has already formed, it can often be reduced back to the parent heterocycle using a suitable reducing agent like PCl₃ or PPh₃.
Q4: The reaction isn't going to completion, and I'm isolating a stable, uncyclized intermediate. How do I drive the final cyclization?
A4: Root Cause Analysis: The final ring-closing step to form the imidazole ring is typically a condensation reaction that eliminates a molecule of water. According to Le Chatelier's principle, if this water is not effectively removed, it can inhibit the reaction and prevent it from reaching completion.[3] Additionally, many cyclization reactions have a significant activation energy barrier that must be overcome.[3]
Expert Insights & Solutions:
-
Water Removal: For reactions run at high temperatures in suitable solvents (e.g., toluene, xylene), a Dean-Stark trap is the most effective method for physically removing water as it forms. For other setups, adding a compatible drying agent to the reaction mixture can be beneficial.[3]
-
Sufficient Thermal Energy: Increasing the reaction temperature or switching to a higher-boiling solvent can provide the necessary energy to overcome the activation barrier. Refluxing is a common strategy.[3]
-
pH Optimization: The reaction pH can be critical. For condensations involving carboxylic acids, acidic conditions are typically required to facilitate the reaction.[3]
Troubleshooting Guides & Experimental Protocols
This section provides actionable workflows and step-by-step protocols to address the issues discussed above.
Troubleshooting Logic for Common Side Reactions
The following diagram illustrates a logical workflow for diagnosing and solving common synthetic issues.
Caption: A troubleshooting workflow for common side reactions.
Data-Driven Optimization: The Impact of Reaction Parameters
Systematic optimization is crucial. As an example, consider the significant effect that the choice of catalyst and solvent can have on the yield of a copper-catalyzed synthesis of imidazo[1,2-a]pyridines.
| Entry | Copper Salt (Catalyst) | Solvent | Base/Ligand | Yield (%) | Reference |
| 1 | CuI | DMF | K₂CO₃ | 90% | [8] |
| 2 | CuI | DMF | None | 90% | [8] |
| 3 | CuBr | DMF | None | 85% | [8] |
| 4 | CuCl | DMF | None | 80% | [8] |
| 5 | Cu₂O | DMF | None | 40% | [8] |
| 6 | Cu(OAc)₂ | DMF | None | 77% | [8] |
| 7 | CuI | DMSO | None | 87% | [8] |
| 8 | CuI | EtOH | None | Poor | [8] |
| 9 | CuI | THF | None | Poor | [8] |
As demonstrated, CuI in DMF provides the highest yield, and in this specific case, the reaction proceeds efficiently even without an additional base or ligand.[8]
Validated Experimental Protocols
Protocol 1: Microwave-Assisted GBB Reaction to Minimize Schiff Base Byproduct
This protocol leverages the benefits of microwave synthesis—rapid heating and reduced reaction times—to favor the desired cyclization over side reactions.[1][9]
Objective: To synthesize a 3-aminoimidazo[1,2-a]pyridine derivative while minimizing the formation of the Schiff base intermediate.
Materials:
-
2-Aminopyridine (1.2 mmol, 1.2 equiv.)
-
Aldehyde (1.0 mmol, 1.0 equiv.)
-
Isocyanide (1.0 mmol, 1.0 equiv.)
-
Yb(OTf)₃ (0.08 mmol, 8 mol%)
-
DCM/MeOH (3:1 mixture, 4 mL)
-
Microwave reactor vial (10 mL) with a stir bar
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the 2-aminopyridine, aldehyde, isocyanide, and Yb(OTf)₃ catalyst.
-
Add the 3:1 DCM/MeOH solvent mixture to the vial.
-
Seal the vial securely with a cap.
-
Place the vial in the cavity of the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 100°C for 10-15 minutes with stirring.[1][5]
-
After the reaction is complete, cool the vial to room temperature using compressed air.
-
Monitor the reaction completion by TLC, checking for the consumption of the aldehyde starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the pure 3-aminoimidazo[1,2-a]pyridine product.[5]
Protocol 2: Preventing Solvent-Induced Side Reactions
An unexpected side reaction can sometimes be traced to the solvent itself acting as a nucleophile. This protocol demonstrates how a simple solvent change can prevent an undesired intramolecular cyclization.
Objective: To perform a deprotection without inducing a nucleophilic aromatic substitution (SNAᵣ) side reaction. This is based on a case where deprotection in methanol (a nucleophile) led to an undesired tetracycle, while tert-butanol (a non-nucleophilic solvent) gave the desired product.[10]
Materials:
-
Fluorine-containing imidazopyridine intermediate (e.g., 5-fluoro-imidazo[1,2-a]pyridine with a protected hydroxyl group) (1.0 mmol)
-
Potassium hydroxide (KOH) (3.0 mmol, 3.0 equiv.)
-
tert-Butanol (t-BuOH) (10 mL)
-
Round-bottom flask with stir bar
Procedure:
-
Dissolve the fluorine-containing imidazopyridine intermediate in tert-butanol in a round-bottom flask.
-
Add potassium hydroxide to the solution with stirring.
-
Allow the reaction to stir at room temperature for 4 hours.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Upon completion, neutralize the reaction mixture carefully with a dilute acid (e.g., 1M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the deprotected product, free from the tetracyclic byproduct.[10]
This case highlights a critical principle: always consider the reactivity of your solvent. A solvent is not merely a medium; it is a reagent that can participate in and alter the course of your reaction.[10]
Visualizing Reaction Pathways
Understanding the main synthetic route and potential deviations is key to troubleshooting.
Caption: Main synthesis pathway versus common side reaction pathways.
By anticipating these potential side reactions and implementing the strategies outlined in this guide, you can significantly improve the yield, purity, and efficiency of your imidazopyridine syntheses.
References
-
Beilstein Journals. (2025, March 19). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Retrieved February 15, 2026, from [Link]
-
ACS Omega. (2021, December 14). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved February 15, 2026, from [Link]
-
Beilstein Journal of Organic Chemistry. (2019, July 19). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of reaction condition for the formation of imidazo pyridine. Retrieved February 15, 2026, from [Link]
-
RSC Publishing. (n.d.). Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. Retrieved February 15, 2026, from [Link]
-
E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Retrieved February 15, 2026, from [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved February 15, 2026, from [Link]
-
MDPI. (2017, March 4). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved February 15, 2026, from [Link]
-
RSC Publishing. (2023, December 13). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved February 15, 2026, from [Link]
-
ACS Organic & Inorganic Au. (2024, December 17). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Retrieved February 15, 2026, from [Link]
-
RSC Publishing. (2020, February 25). Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. Retrieved February 15, 2026, from [Link]
-
MDPI. (2022, November 14). Electrochemical Synthesis of Imidazopyridine and Benzylidene Malononitrile. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2025, August 6). Rapid Synthesis of 3-Amino-imidazopyridines by a Microwave-Assisted Four-Component Coupling in One Pot. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved February 15, 2026, from [Link]
-
Beilstein Journals. (2019, July 19). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2024, May 26). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Retrieved February 15, 2026, from [Link]
-
Encyclopedia.pub. (2023, February 2). Synthetic Imidazopyridine-Based Derivatives. Retrieved February 15, 2026, from [Link]
-
RSC Publishing. (2019, September 19). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. Retrieved February 15, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-conferences.org [bio-conferences.org]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Efficient one-pot synthesis of functionalised imidazo[1,2- a ]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic arom ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10447J [pubs.rsc.org]
Validation & Comparative
H-NMR spectrum analysis of 6-Methylpyridine-2,3-diamine hydrochloride hydrate
A Publish Comparison Guide for Drug Development Professionals[1]
Executive Summary & Core Directive
6-Methylpyridine-2,3-diamine hydrochloride hydrate is a critical building block in the synthesis of direct thrombin inhibitors, most notably Dabigatran etexilate . Its purity and salt form directly impact the yield and impurity profile of downstream API synthesis.[1]
This guide moves beyond basic spectral listing. It provides a comparative analysis of solvent systems (DMSO-d₆ vs. D₂O) and chemical states (Free Base vs. HCl Salt) to establish a robust, self-validating protocol for structural confirmation.
Why This Matters
-
Salt Stoichiometry: Distinguishing between the monohydrochloride and dihydrochloride forms is difficult by HPLC but trivial by H-NMR if the correct solvent is used.[1]
-
Regioisomer Detection: The 2,3-diamine substitution pattern must be distinguished from the 2,6- or 3,4-isomers, which are common byproducts in nitration/reduction sequences.[2]
Structural Context & Assignment Logic[1][3][4][5]
The molecule consists of a pyridine ring substituted with a methyl group at position 6 and amino groups at positions 2 and 3.[1] The hydrochloride salt protonates the most basic site first—the pyridine ring nitrogen (N1)—causing significant chemical shift perturbations compared to the free base.[3][1]
Predicted Signal Architecture
| Moiety | Proton Count | Multiplicity | Approx.[4][2][1] Shift (DMSO-d₆) | Diagnostic Value |
| C6-Methyl | 3H | Singlet (s) | 2.20 – 2.40 ppm | Primary Anchor: Verifies the "6-methyl" core.[4] |
| C5-H | 1H | Doublet (d) | 6.30 – 6.60 ppm | Coupling Partner: Upfield due to ortho-amino effects.[4] |
| C4-H | 1H | Doublet (d) | 7.10 – 7.40 ppm | Coupling Partner: Downfield; couples with C5-H ( |
| -NH₂ / -NH⁺ | 4-5H | Broad (br) | 5.00 – 9.00 ppm | Salt Indicator: Visible in DMSO; exchanges in D₂O.[4] |
| H₂O (Hydrate) | Variable | Broad (s) | ~3.33 ppm | Solvate Check: Distinct from bulk water if stoichiometric.[4][2][3] |
Comparative Analysis: Solvent Selection
The choice of solvent is not merely about solubility; it acts as a "filter" for specific structural information.[3][1]
Comparison 1: DMSO-d₆ vs. D₂O
| Feature | DMSO-d₆ (The Structural Fingerprint) | D₂O (The Backbone Confirmation) |
| Exchangeable Protons | Visible. Allows observation of | Invisible. All |
| Spectral Complexity | High. Broad ammonium peaks can overlap with aromatic regions.[4][1] | Low. Only the methyl singlet and two aromatic doublets remain.[1] |
| Water Signal | Distinct peak at ~3.3 ppm.[4][1] Allows quantification of the "Hydrate" portion.[1] | Merges with HDO peak at 4.79 ppm.[4][1] Cannot quantify hydrate water easily. |
| Use Case | Full Characterization & Salt ID | Rapid Purity Check & Integration |
Comparison 2: Free Base vs. Hydrochloride Salt
Protonation of the pyridine nitrogen withdraws electron density from the ring, causing a deshielding effect (downfield shift).[2][3][1]
-
Free Base: Ring protons appear upfield (e.g., C5-H at ~6.1 ppm).[2]
-
HCl Salt: Ring protons shift downfield (e.g., C5-H shifts to >6.4 ppm).[2]
-
Mechanism: The positive charge on N1 stabilizes the resonance structures that delocalize positive charge to C2, C4, and C6, deshielding the attached protons.[1]
Experimental Protocol (Self-Validating)
Reagents & Equipment
-
Compound: 6-Methylpyridine-2,3-diamine HCl hydrate (>98% purity).[4][5]
-
Instrument: 400 MHz NMR or higher (600 MHz recommended for resolution of trace isomers).
Step-by-Step Workflow
-
Preparation (DMSO-d₆): Dissolve 10–12 mg of sample in 0.6 mL DMSO-d₆.
-
Acquisition:
-
Processing:
-
Validation Check:
-
Does the Methyl integral (3H) match the Aromatic integrals (1H each)?
-
Is the coupling constant (
) between the two aromatic signals 7.5 – 8.5 Hz ? (Confirms vicinal H4-H5 relationship; excludes 2,6-disubstitution).
-
Visualizations
Figure 1: Analytical Decision Tree
This logic flow ensures the analyst correctly identifies the compound and its state before releasing data.[3][1]
Caption: Figure 1. Logic flow for validating salt form and regio-isomer identity using solvent-dependent spectral features.
Figure 2: Structural Assignment & Coupling Logic
Visualizing the coupling network helps distinguish the 2,3-diamine from potential impurities.[1]
Caption: Figure 2. Structural connectivity showing the vicinal coupling between H4 and H5 and the deshielding influence of the protonated N1.[3][1]
Data Interpretation Table (DMSO-d₆)
| Chemical Shift ( | Multiplicity | Integral | Assignment | Notes |
| 12.0 – 13.5 | Broad Singlet | 1H | Highly dependent on concentration/dryness.[4] Often invisible if water content is high.[1] | |
| 7.30 | Doublet ( | 1H | Downfield aromatic proton.[4] | |
| 6.45 | Doublet ( | 1H | Upfield aromatic proton (electron-rich position).[4] | |
| 5.50 – 7.50 | Very Broad | 4H | The two amino groups often merge or appear as distinct broad humps depending on H-bonding.[4] | |
| 3.35 | Broad Singlet | Variable | Hydrate water + residual solvent water.[4][1] | |
| 2.35 | Singlet | 3H | Methyl group.[4] Sharp singlet. |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11234057, 2,3-Diamino-6-methylpyridine.[4] Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3][7] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1] Journal of Organic Chemistry.[1][7] Retrieved from [Link]
-
Royal Society of Chemistry (RSC). Search Results for Dabigatran Intermediates NMR.[2][3][1] Retrieved from [Link][4][2][3]
Sources
- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 2. scienceopen.com [scienceopen.com]
- 3. mdpi.com [mdpi.com]
- 4. Dabigatran(211914-51-1) 1H NMR spectrum [chemicalbook.com]
- 5. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 6. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 7. scs.illinois.edu [scs.illinois.edu]
Differentiating 6-Methylpyridine-2,3-diamine from Its Structural Isomers: A Senior Application Scientist’s Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical and materials science, the precise identification of chemical compounds is paramount. The seemingly subtle shift of a methyl or amino group on a pyridine ring can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth, technical comparison of 6-Methylpyridine-2,3-diamine and its key structural isomers, offering field-proven insights and experimental data to ensure accurate differentiation and characterization.
Introduction to 6-Methylpyridine-2,3-diamine and Its Isomers
6-Methylpyridine-2,3-diamine is a heterocyclic aromatic amine with a molecular formula of C₆H₉N₃. Its structure, featuring a pyridine ring substituted with a methyl group and two adjacent amino groups, makes it a valuable building block in the synthesis of various biologically active compounds. However, its synthesis can often yield a mixture of structural isomers, necessitating robust analytical methods for their differentiation. This guide will focus on the following key isomers:
-
6-Methylpyridine-2,3-diamine (Target Compound)
-
4-Methylpyridine-2,3-diamine
-
5-Methylpyridine-2,3-diamine
-
2-Methylpyridine-3,4-diamine
-
6-Methylpyridine-2,4-diamine
The distinct arrangement of substituents in these isomers leads to unique electronic and steric environments, which can be effectively probed by a combination of analytical techniques.
Physicochemical Properties: A First Line of Differentiation
A preliminary yet crucial step in distinguishing between these isomers is the examination of their fundamental physicochemical properties. Variations in melting point, boiling point, and pKa can provide initial clues to the identity of a sample.
| Property | 6-Methylpyridine-2,3-diamine | 4-Methylpyridine-2,3-diamine | 5-Methylpyridine-2,3-diamine | 2-Methylpyridine-3,4-diamine | 6-Methylpyridine-2,4-diamine |
| Molecular Formula | C₆H₉N₃ | C₆H₉N₃ | C₆H₉N₃ | C₆H₉N₃ | C₆H₉N₃ |
| Molecular Weight | 123.16 g/mol | 123.16 g/mol [1] | 123.16 g/mol | 123.16 g/mol [2] | 123.16 g/mol [3] |
| Melting Point (°C) | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| Boiling Point (°C) | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| pKa (Predicted) | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| CAS Number | 33259-72-2[4] | 53929-59-2[5] | 24638-29-7 | 15931-19-8 | 89464-77-7[6] |
Note: Experimental data for some properties are not widely available in public literature and may require experimental determination.
Spectroscopic Fingerprinting: Unveiling Structural Nuances
Spectroscopic techniques provide the most definitive means of identifying and differentiating structural isomers. Each method probes different aspects of the molecular structure, and together they create a comprehensive analytical profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
¹H and ¹³C NMR spectroscopy are indispensable tools for determining the precise connectivity of atoms in a molecule. The chemical shifts (δ), coupling constants (J), and number of signals in an NMR spectrum provide a detailed map of the molecular structure.
Expected ¹H NMR Spectral Characteristics:
The number of aromatic protons and their splitting patterns are key differentiators.
-
6-Methylpyridine-2,3-diamine: Will exhibit two signals in the aromatic region, a doublet and a singlet, corresponding to the two protons on the pyridine ring. The methyl group will appear as a singlet in the aliphatic region. The two amino groups will each produce a broad singlet.
-
4-Methylpyridine-2,3-diamine: Will also show two signals in the aromatic region, but with different chemical shifts and coupling constants compared to the 6-methyl isomer due to the different electronic environment.
-
5-Methylpyridine-2,3-diamine: Is expected to have two singlets in the aromatic region due to the symmetrical placement of the protons relative to the substituents.
-
2-Methylpyridine-3,4-diamine: Will display two doublets in the aromatic region, with coupling constants characteristic of ortho-coupling in a pyridine ring.
-
6-Methylpyridine-2,4-diamine: Will present two singlets in the aromatic region, but with distinct chemical shifts from the 5-methyl isomer.
¹³C NMR Spectroscopy:
The number of unique carbon signals directly corresponds to the symmetry of the molecule.
-
Each isomer will have a distinct set of six carbon signals (one methyl and five pyridine ring carbons). The chemical shifts of the ring carbons are highly sensitive to the positions of the electron-donating amino and methyl groups. For instance, carbons directly bonded to nitrogen atoms will be significantly shifted downfield.
Experimental Protocol: NMR Analysis
A standardized protocol is crucial for obtaining reproducible and comparable NMR data.
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the exchangeable amine protons which can be observed.
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup:
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H NMR spectrum.
-
Typical spectral width: 0-12 ppm.
-
Number of scans: 16-64, depending on concentration.
-
A relaxation delay of 1-2 seconds is generally sufficient.[7]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0-180 ppm.
-
Number of scans: 1024 or more may be necessary due to the low natural abundance of ¹³C.
-
A longer relaxation delay (e.g., 2-5 seconds) can be beneficial for quantitative analysis.[7]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Visualization of NMR Differentiation Logic
Caption: Logical workflow for differentiating isomers based on ¹H NMR spectral features.
Infrared (IR) Spectroscopy: Probing Functional Groups and Fingerprints
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of functional groups. While all isomers share the same functional groups (amino and methyl on a pyridine ring), their positions influence the vibrational frequencies, leading to unique spectral "fingerprints."
Key IR Spectral Regions:
-
N-H Stretching (3500-3300 cm⁻¹): Primary amines typically show two bands in this region, corresponding to asymmetric and symmetric stretching. The exact positions can be influenced by hydrogen bonding, which will differ between isomers.
-
C-H Stretching (3100-2850 cm⁻¹): Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group are observed below 3000 cm⁻¹.
-
C=C and C=N Ring Vibrations (1650-1400 cm⁻¹): The pyridine ring exhibits a series of characteristic absorption bands in this region. The substitution pattern significantly affects the positions and intensities of these bands.
-
C-H Bending (Out-of-Plane) (900-650 cm⁻¹): The pattern of out-of-plane C-H bending vibrations is highly diagnostic of the substitution pattern on the aromatic ring.
Experimental Protocol: FTIR Analysis
-
Sample Preparation (KBr Pellet Method):
-
Data Acquisition:
-
Acquire a background spectrum of a blank KBr pellet.[6]
-
Place the sample pellet in the spectrometer's sample holder.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Ratio the sample spectrum against the background spectrum to obtain the absorbance or transmittance spectrum.
-
Compare the fingerprint region (1600-600 cm⁻¹) of the unknown sample to reference spectra of the known isomers.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues. While all isomers have the same nominal molecular weight, their fragmentation patterns under electron ionization (EI) can differ.
Expected Fragmentation Patterns:
-
Molecular Ion (M⁺): A prominent molecular ion peak at m/z 123 is expected for all isomers.
-
Loss of Methyl Radical (M-15): A peak at m/z 108 corresponding to the loss of a methyl radical is likely.
-
Ring Fragmentation: The positions of the amino and methyl groups will influence the subsequent fragmentation of the pyridine ring, leading to daughter ions with different m/z ratios and relative abundances. For instance, the proximity of the substituents can influence cyclization or rearrangement reactions upon ionization.
Chromatographic Separation: Resolving Isomeric Mixtures
Chromatographic techniques are essential for separating mixtures of isomers, allowing for their individual identification and quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating non-volatile and thermally labile compounds like aminopyridines. Reversed-phase chromatography is a common approach.
Experimental Protocol: HPLC Analysis
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.[9]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier like acetonitrile or methanol. The separation of aromatic amines can often be achieved using a cyanopropyl-bonded phase with a hexane-isopropanol mobile phase.[10]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compounds exhibit strong absorbance (e.g., 254 nm or 275 nm).[10]
-
Injection Volume: 10-20 µL.
-
-
Method Development:
-
The elution order will depend on the relative polarity of the isomers. Isomers with more exposed polar amino groups may have shorter retention times in reversed-phase chromatography.
-
Gradient elution (varying the ratio of organic modifier to aqueous buffer over time) may be necessary to achieve optimal separation of all isomers.
-
Visualization of Analytical Workflow
Caption: A comprehensive workflow for the separation and identification of methylpyridine-diamine isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS is an excellent technique. Aminopyridines can sometimes be challenging to analyze directly by GC due to their polarity, which can cause peak tailing. Derivatization to less polar analogues can improve chromatographic performance.
Conclusion
The unambiguous differentiation of 6-Methylpyridine-2,3-diamine from its structural isomers is a critical task in research and development. While physicochemical properties can offer initial insights, a multi-technique spectroscopic approach is essential for definitive identification. ¹H and ¹³C NMR provide the most detailed structural information, while FTIR offers a rapid and characteristic fingerprint. Mass spectrometry confirms the molecular weight and provides clues to the substitution pattern through fragmentation analysis. Chromatographic methods, particularly HPLC, are indispensable for the separation of isomeric mixtures, enabling the individual characterization of each component. By employing the systematic workflow and experimental protocols outlined in this guide, researchers can confidently and accurately identify these important chemical entities.
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Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Retrieved from [Link]
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The Good Scents Company. (n.d.). 4-methyl pyridine, 108-89-4. Retrieved from [Link]
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WordPress.com. (2026, January 23). How to Prepare Samples for FTIR Testing - FTIR Spectroscopy Analysis. Retrieved from [Link]
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ResearchGate. (2025, August 5). (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Retrieved from [Link]
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Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Retrieved from [Link]
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Alpha Chemika. (n.d.). 2-METHYL PYRIDINE For Synthesis. Retrieved from [Link]
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Loba Chemie. (n.d.). 1824-81-3 CAS | 2-AMINO-6-METHYLPYRIDINE | Amines & Amine Salts | Article No. 1048D. Retrieved from [Link]
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Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (n.d.). Retrieved from [Link]
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PubChem. (n.d.). 4-Methylpyridine-2,3-diamine. Retrieved from [Link]
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PubChem. (n.d.). 2-Methylpyridine-3,4-diamine. Retrieved from [Link]
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12 - Supporting Information. (n.d.). Retrieved from [Link]
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SpectraBase. (n.d.). 4-Methylpyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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PubChem. (n.d.). 6-Methylpyridine-2,4-diamine. Retrieved from [Link]
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5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]
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ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... Retrieved from [Link]
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SpectraBase. (n.d.). 2-Methylpyridine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
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Loba Chemie. (n.d.). 109-06-8 CAS | 2-METHYL PYRIDINE | Laboratory Chemicals | Article No. 4672B. Retrieved from [Link]
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Doron Scientific. (2023, March 1). 6-Methylpyridine-2,3-diamine hydrochloride. Retrieved from [Link]
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Stenutz. (n.d.). 2-amino-6-methylpyridine. Retrieved from [Link]
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INDOFINE Chemical Company, Inc. (n.d.). 4-METHYLPYRIDINE-2,3-DIAMINE | 53929-59-2. Retrieved from [Link]
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NIST. (n.d.). 2-Pyridinamine, 6-methyl-. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Methylpyridine-2,3-diamine Hydrochloride Hydrate
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 6-Methylpyridine-2,3-diamine hydrochloride hydrate. As a compound frequently utilized in pharmaceutical research and complex organic synthesis, its diamine and pyridine functionalities necessitate a rigorous approach to waste management. This document is designed for researchers, scientists, and drug development professionals to ensure personnel safety and environmental compliance. The procedures outlined are grounded in established safety protocols and regulatory standards, emphasizing the causality behind each critical step.
Core Principles: Hazard Identification and Risk Mitigation
Understanding the inherent risks of 6-Methylpyridine-2,3-diamine hydrochloride hydrate is the foundation of its safe management. The compound is classified as acutely toxic and a significant irritant.[1][2][3] The primary hazards involve severe irritation to the skin and eyes, potential respiratory tract irritation, and toxicity if swallowed, inhaled, or absorbed through the skin.[1][2][3][4] Therefore, all materials contaminated with this substance must be treated as hazardous waste.[5][6][7]
The fundamental principle of disposal is waste segregation . Under no circumstances should this compound or its residues be disposed of via standard laboratory drains or in regular solid waste.[5][8] Doing so risks introducing a hazardous substance into aquatic ecosystems and can lead to dangerous reactions within the drainage system.[8] All disposal procedures must adhere to local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) in the United States.[9][10][11]
Table 1: Hazard Profile and Essential Safety Measures
| Hazard Classification | Description | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic or harmful if swallowed, in contact with skin, or inhaled.[1][2] | Chemical-resistant gloves (Nitrile or Butyl rubber), lab coat, approved respirator for dusts.[6][12][13][14] |
| Skin Irritation/Corrosion | Causes skin irritation.[1][3][4] | Chemical-resistant gloves, lab coat.[6][13] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][3][4] | Chemical splash goggles or safety glasses with side shields.[6][13] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | Use only in a well-ventilated area or a certified chemical fume hood.[6][15] |
Step-by-Step Waste Disposal Protocol
This protocol ensures a self-validating system for waste management, where each step logically follows from the previous one to minimize risk and ensure compliance.
Step 1: Waste Segregation and Characterization
Immediately upon generation, all waste containing 6-Methylpyridine-2,3-diamine hydrochloride hydrate must be classified as hazardous. This includes:
-
Unused or expired pure chemical.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, weighing boats, filter paper).
-
Contaminated Personal Protective Equipment (PPE).
Causality: Proper segregation is critical to prevent dangerous reactions. This compound should not be mixed with incompatible waste streams, such as strong oxidizing agents or acids, without first consulting its Safety Data Sheet (SDS) for detailed incompatibility information.[9][16]
Step 2: Container Selection and Labeling
-
Container Choice: Use only containers that are in good condition, leak-proof, and chemically compatible with pyridine derivatives.[9][17] The original product container is often the best choice for unused chemical waste.[5] For contaminated solids, a high-density polyethylene (HDPE) drum or pail is appropriate.
-
Labeling: The container must be clearly and accurately labeled. The label serves as the primary communication tool for all individuals who will handle the waste, from lab personnel to disposal technicians. The label must include:
Step 3: Waste Accumulation and Storage
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[9]
-
Safety Measures: The storage area must be away from heat sources, open flames, and high-traffic areas.[8][12] The container must be kept closed at all times except when adding waste.[5]
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically-resistant secondary container (such as a spill tray or bin) to contain any potential leaks.[9][17]
Step 4: Final Disposal Arrangement
-
Contact EHS: Do not attempt to dispose of the chemical waste yourself. The disposal of hazardous waste is strictly regulated and must be handled by trained professionals.[5] Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Documentation: Your EHS office will provide a hazardous waste manifest or pickup request form. Fill this out completely and accurately. This documentation is a legal requirement that tracks the waste from its point of generation to its final disposal ("cradle-to-grave").
-
Final Method: The typical disposal method for pyridine-based chemical waste is high-temperature incineration at a licensed hazardous waste facility.[7]
Emergency Procedures: Spills and Decontamination
Small Spill Cleanup
For spills of a few grams:
-
Alert Personnel: Inform colleagues in the immediate area.
-
Ensure Proper PPE: Before cleaning, don the full PPE detailed in Table 1.
-
Containment: Cover the spill with a non-combustible, inert absorbent material like vermiculite, sand, or cat litter.[6] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[18] Avoid creating dust.[15]
-
Decontamination: Wipe the spill area with a suitable solvent (consult the SDS), followed by soap and water. All cleaning materials (wipes, gloves, etc.) must be placed in the hazardous waste container.[5]
-
Label and Dispose: Seal and label the container as hazardous waste and arrange for disposal through your EHS office.
For large spills, evacuate the area, restrict access, and immediately contact your institution's EHS or emergency response team.
Decontamination of Glassware and Equipment
-
Initial Rinse: Triple rinse the contaminated glassware or equipment with a suitable solvent.
-
Collect Rinsate: The first rinse, and potentially subsequent rinses, must be collected and disposed of as hazardous chemical waste.[5] Do not pour the rinsate down the drain.
-
Final Wash: After the solvent rinse, the glassware can be washed with soap and water.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 6-Methylpyridine-2,3-diamine hydrochloride hydrate.
Caption: Workflow for the safe disposal of 6-Methylpyridine-2,3-diamine.
References
- University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- IESI. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
- BenchChem. (2025). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
- Sigma-Aldrich. (2025). Safety Data Sheet - 2-Amino-6-methylpyridine.
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National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine - Production, Import, Use, and Disposal. Available at: [Link]
- A-C-T. (2022). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
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U.S. Environmental Protection Agency. (2026). Hazardous Waste. Available at: [Link]
- Fisher Scientific. (2018). Safety Data Sheet - Pyridine.
- Jubilant Ingrevia Limited. (n.d.). Pyridine ACS Safety Data Sheet.
- Angene Chemical. (2025). Safety Data Sheet - 4-Hydroxy-2-Methylpyridine.
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U.S. Environmental Protection Agency. (2025). Waste, Chemical, and Cleanup Enforcement. Available at: [Link]
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U.S. Environmental Protection Agency. (2025). Regulatory and Guidance Information by Topic: Waste. Available at: [Link]
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- Fisher Scientific. (2009). Safety Data Sheet - Pyridine.
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- Thermo Fisher Scientific. (2012). Safety Data Sheet - 2-Amino-5-methylpyridine.
- Fisher Scientific. (2024). Safety Data Sheet - 2-Amino-6-methylpyridine.
- TCI Chemicals. (2025). Safety Data Sheet - 2-Cyano-6-methylpyridine.
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New Jersey Department of Health. (n.d.). Hazard Summary - Hexamethylene Diamine. Available at: [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Toluenediamine. Available at: [Link]
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Occupational Safety and Health Administration. (2021). P-PHENYLENEDIAMINE. Available at: [Link]
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A Comprehensive Guide to the Safe Handling of 6-Methylpyridine-2,3-diamine Hydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment: Understanding the Compound
6-Methylpyridine-2,3-diamine hydrochloride hydrate is a substituted pyridine derivative. Like many pyridine-based compounds, it presents a specific set of hazards that must be thoroughly understood and respected. The primary routes of occupational exposure are inhalation, ingestion, and skin or eye contact.
According to the Safety Data Sheet (SDS), this compound is classified with the following hazards[1]:
-
Acute Toxicity 4, Oral (H302): Harmful if swallowed.[1]
-
Skin Irritation 2 (H315): Causes skin irritation.[1]
-
Eye Irritation 2 (H319): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure 3 (STOT SE 3), Respiratory System (H335): May cause respiratory irritation.[1]
The GHS07 pictogram, an exclamation mark, is used to signify these hazards.[1] It is imperative to conduct a thorough risk assessment for any procedure involving this chemical, considering the quantities used, the potential for aerosolization, and the duration of handling.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling 6-Methylpyridine-2,3-diamine hydrochloride hydrate. The following table outlines the minimum recommended PPE. The necessity for more advanced protection should be determined by a site-specific risk assessment.
| Body Part | PPE Recommendation | Rationale & Cited Standards |
| Eye and Face | Chemical safety goggles and a face shield. | Protects against splashes of the solid or solutions, which can cause serious eye irritation.[1] All eye and face protection should meet ANSI Z87.1 (US) or EN 166 (EU) standards. |
| Hand | Chemical-resistant gloves. The choice of material is critical. | Pyridine and its derivatives can be readily absorbed through the skin. While specific breakthrough time data for 6-Methylpyridine-2,3-diamine hydrochloride hydrate is not available, data for pyridine provides essential guidance. Nitrile gloves are often used for incidental splash protection but have very short breakthrough times with pyridine (less than one minute).[2][3][4] For extended handling or immersion, heavier-duty gloves are required. Butyl rubber or Viton® are often recommended for pyridine compounds.[5] Always inspect gloves for tears or pinholes before use. |
| Body | A fully-buttoned laboratory coat. | Prevents contact of the chemical with skin on the arms and torso. For larger quantities or tasks with a higher risk of splashes, a chemical-resistant apron or coveralls should be considered. |
| Respiratory | Use in a well-ventilated area, preferably within a certified chemical fume hood. | This is the primary engineering control to minimize the inhalation of dust or aerosols, which can cause respiratory irritation.[1] If a fume hood is not available or for emergency situations, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, well-defined operational plan is critical for minimizing exposure and preventing accidents.
Preparation and Engineering Controls
-
Designated Area: All handling of 6-Methylpyridine-2,3-diamine hydrochloride hydrate should occur in a designated area, such as a chemical fume hood, to contain any potential spills or releases.
-
Ventilation: Ensure the chemical fume hood has been certified within the last year and is functioning correctly.
-
Emergency Equipment: Confirm that a safety shower and an eyewash station are readily accessible and have been recently tested. A spill kit containing appropriate absorbent materials (e.g., vermiculite or sand) should be available in the immediate vicinity.[1]
Weighing and Dispensing
-
Minimize Dust Generation: Use a spatula to carefully transfer the solid. Avoid scooping actions that could create airborne dust.
-
Container Handling: Keep the primary container tightly sealed when not in use to prevent absorption of moisture and potential degradation.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Post-Handling Procedures
-
Decontamination: Thoroughly clean all equipment and the work surface with an appropriate solvent (e.g., water, followed by a detergent solution) after use.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the face shield/goggles, and then the lab coat. Dispose of single-use items in the designated hazardous waste stream.
Emergency Procedures: Planning for the Unexpected
Even with meticulous planning, accidents can happen. A clear and practiced emergency response plan is crucial.
| Scenario | Immediate Action |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1] |
| Skin Contact | Remove all contaminated clothing. Immediately wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical attention.[1] |
| Inhalation | Move the affected person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Immediately call a poison center or doctor.[1] |
| Spill | Evacuate non-essential personnel from the area. Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[1] Collect the material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. For large spills, contact your institution's Environmental Health and Safety (EHS) department. |
Storage and Disposal: Ensuring Long-Term Safety and Compliance
Proper storage and disposal are critical components of the chemical lifecycle and are essential for laboratory safety and environmental protection.
Storage
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Incompatibilities: Keep away from strong oxidizing agents.[1] While specific reactivity data for this compound is limited, pyridine itself is incompatible with strong acids and bases. Therefore, segregation from these chemical classes is a prudent measure.
Disposal Plan
All waste containing 6-Methylpyridine-2,3-diamine hydrochloride hydrate must be treated as hazardous waste.
-
Waste Segregation: Do not mix this waste with other waste streams.
-
Containerization: Collect all solid and liquid waste in clearly labeled, sealed, and chemically compatible hazardous waste containers.
-
Regulatory Compliance: Disposal must be conducted in accordance with all local, state, and federal regulations. This typically involves incineration at a licensed facility.[6] Contact your institution's EHS department for specific disposal procedures.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of 6-Methylpyridine-2,3-diamine hydrochloride hydrate.
Caption: A streamlined workflow for the safe handling of 6-Methylpyridine-2,3-diamine hydrochloride hydrate.
References
-
Kimberly-Clark Professional. (n.d.). KIMBERLY-CLARK Nitrile Glove Chemical Resistance Guide*. Retrieved from [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (2019, February). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
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Risk Management and Safety, The University of Texas at Austin. (n.d.). Glove Compatibility Chart. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
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Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. Retrieved from [Link]
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Emerson. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
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Trimec-europe.com. (n.d.). CHEMICAL COMPATIBILITY LIST. Retrieved from [Link]
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Washington State University. (2014, September 4). FACT Sheet - Glove Selection. Retrieved from [Link]
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Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Environment, Health and Safety, Duke University. Retrieved from [Link]
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University of Pennsylvania Environmental Health and Radiation Safety. (2019, February). Nitrile: Poor protection (<1 minute) Organics. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
